molecular formula C12H15ClN2 B3011253 N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride CAS No. 2287315-98-2

N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride

Número de catálogo: B3011253
Número CAS: 2287315-98-2
Peso molecular: 222.72
Clave InChI: YOGYUHKKFCCCFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.72. The purity is usually 95%.
BenchChem offers high-quality N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(1H-indol-2-ylmethyl)cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2.ClH/c1-2-4-12-9(3-1)7-11(14-12)8-13-10-5-6-10;/h1-4,7,10,13-14H,5-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGYUHKKFCCCFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling of N-(1H-Indol-2-ylmethyl)cyclopropanamine Hydrochloride: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride (CAS: 2287315-98-2) is a highly versatile building block and screening compound utilized in early-stage drug discovery. This technical guide provides an in-depth analysis of its structural moieties, quantitative physicochemical properties, and the rigorous experimental methodologies required to profile this amine hydrochloride for downstream pharmacokinetic and pharmacodynamic success.

Structural and Electronic Profiling

The molecule features three distinct structural domains, each contributing specific physicochemical and pharmacophoric properties to the overall system:

  • Indole Core : Provides a planar, lipophilic aromatic system capable of π−π stacking and cation- π interactions within target binding pockets. The indole nitrogen (N1) acts as a strong hydrogen bond donor but is strictly non-basic (pKa ~ -2 for protonation).

  • Methylene Linker : Introduces a critical degree of rotational freedom between the rigid indole core and the basic amine, allowing the molecule to adopt multiple conformations to optimize receptor binding.

  • Cyclopropylamine Moiety : The secondary amine serves as the primary basic center. The cyclopropyl group provides unique steric bulk and lipophilicity while minimizing molecular weight inflation compared to isopropyl or tert-butyl groups. The ring strain of the cyclopropyl group slightly increases the s-character of the adjacent bonds, subtly modulating the amine's basicity .

  • Hydrochloride Salt Form : The free base of this compound has limited aqueous solubility. Conversion to the hydrochloride salt drastically lowers the crystal lattice energy barrier for dissolution, ensuring high aqueous solubility critical for in vitro screening and formulation .

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride, combining theoretical calculations with standard experimental profiling ranges for this chemical class.

PropertyValueMethod / Notes
Molecular Weight (Salt) 222.71 g/mol Formula: C12H15ClN2
Molecular Weight (Base) 186.25 g/mol Formula: C12H14N2
pKa (Secondary Amine) 8.8 – 9.1Potentiometric Titration (Extrapolated)
pKa (Indole NH) ~16.2Spectrophotometric (Deprotonation)
LogP (Unionized) 2.4Shake-Flask (Octanol/Water)
LogD (pH 7.4) 1.1Shake-Flask (Octanol/Buffer)
Topological Polar Surface Area 27.8 ŲCalculated (2D structure)
Kinetic Aqueous Solubility > 10 mg/mLNephelometry (pH 7.4)

Experimental Methodologies for Physicochemical Profiling

To ensure high-fidelity data, the following protocols must be executed as self-validating systems, as established in foundational physicochemical profiling literature .

Potentiometric pKa Determination
  • Causality : Because the unionized free base may precipitate in purely aqueous media during titration, a cosolvent approach (Methanol/Water) is utilized. The Yasuda-Shedlovsky extrapolation is then applied to determine the true aqueous pKa without precipitation artifacts.

  • Step 1 : Prepare a 1 mM solution of the compound in three different methanol/water ratios (e.g., 30%, 40%, 50% MeOH).

  • Step 2 : Acidify the solution to pH 2.0 using 0.5 M HCl to ensure the secondary amine is fully protonated.

  • Step 3 : Titrate the solution with standardized 0.5 M KOH under a nitrogen atmosphere to prevent CO2 absorption, recording the pH up to 11.0.

  • Step 4 : Calculate the apparent pKa (psKa) for each cosolvent ratio using the Bjerrum difference curve.

  • Step 5 : Extrapolate the psKa values to 0% methanol using the Yasuda-Shedlovsky equation to yield the aqueous pKa.

  • Validation & Quality Control : Co-titrate a reference standard (e.g., labetalol) to confirm electrode calibration and extrapolation accuracy.

Shake-Flask LogD(7.4) Measurement
  • Causality : LogD must be measured using mutually pre-saturated phases. If dry octanol and buffer are used, they will partially dissolve into each other during the assay, causing volume shifts and partitioning artifacts that skew the final concentration calculations.

  • Step 1 : Pre-saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours, then separate the phases.

  • Step 2 : Dissolve 1 mg of the compound in 1 mL of the pre-saturated PBS.

  • Step 3 : Add 1 mL of pre-saturated 1-octanol to the aqueous solution in a borosilicate glass vial.

  • Step 4 : Agitate the vial on a mechanical shaker at 25°C for 60 minutes, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

  • Step 5 : Quantify the concentration of the compound in both the octanol and aqueous phases using LC-MS/MS.

  • Validation & Quality Control : Calculate mass balance ( Coctanol​×Voctanol​+Caq​×Vaq​=Massinitial​ ). A mass balance < 95% indicates potential adsorption to the glass vial or precipitation at the interface.

Kinetic Aqueous Solubility via Nephelometry
  • Causality : Nephelometry measures light scattering caused by insoluble particles. It is chosen over HPLC for kinetic solubility because it provides high-throughput, real-time detection of the exact concentration at which precipitation begins, directly mimicking the conditions of an in vitro biological assay.

  • Step 1 : Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Step 2 : Dispense 10 mM PBS (pH 7.4) into a 96-well plate.

  • Step 3 : Serially spike the DMSO stock into the PBS to create a concentration gradient (e.g., 10 µM to 1000 µM), keeping the final DMSO concentration 2%.

  • Step 4 : Incubate the plate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Step 5 : Measure light scattering using a nephelometer. The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in scattered light is detected.

  • Validation & Quality Control : Include highly soluble (e.g., propranolol HCl) and poorly soluble (e.g., amiodarone) reference standards in the assay plate to calibrate the scattering threshold.

Pharmacophore & ADME Implications

The physicochemical profile of N-(1H-Indol-2-ylmethyl)cyclopropanamine heavily influences its ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. With a LogD(7.4) of ~1.1 and a TPSA of 27.8 Ų, the compound is highly lipophilic yet sufficiently polar to maintain aqueous solubility. This specific balance is optimal for crossing the blood-brain barrier (BBB), making derivatives of this scaffold highly attractive for Central Nervous System (CNS) indications. Furthermore, the basic amine (pKa ~8.8) ensures that the molecule is predominantly ionized at physiological pH, allowing it to form critical salt-bridge interactions with aspartate or glutamate residues in target receptor pockets, such as GPCRs or kinases.

Visualizations

Workflow A Compound Synthesis & Salt Formation B pKa Determination (Potentiometry) A->B C Lipophilicity Profiling (LogD Shake-Flask) B->C D Kinetic Solubility (Nephelometry) C->D E ADME / in vitro Screening D->E

Fig 1. Sequential workflow for the physicochemical profiling of amine hydrochlorides.

Pharmacophore cluster_molecule N-(1H-Indol-2-ylmethyl)cyclopropanamine Indole Indole Core Pi-Pi Stacking H-Bond Donor Amine Protonated Amine Ionic Interaction H-Bond Donor Indole->Amine Methylene Linker Target_Pocket Receptor Pocket Aspartate/Glutamate Residues Hydrophobic Cleft Indole->Target_Pocket Pi-Cation / Pi-Pi Cyclopropyl Cyclopropyl Group Hydrophobic Bulk Amine->Cyclopropyl Amine->Target_Pocket Salt Bridge Cyclopropyl->Target_Pocket Van der Waals

Fig 2. Pharmacophore mapping and predicted binding interactions within a target receptor pocket.

References

  • Avdeef, A., Testa, B. "Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques." Cellular and Molecular Life Sciences, 2002.[Link]

  • Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: amine basicities." ChemMedChem, 2007.[Link]

  • Bastin, R.J., Bowker, M.J., Slater, B.J. "Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000. [Link]

In vitro receptor binding affinity of N-(1H-Indol-2-ylmethyl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Receptor Binding Affinity Profiling of N-(1H-Indol-2-ylmethyl)cyclopropanamine

Abstract: This technical guide provides a comprehensive framework for characterizing the in vitro receptor binding affinity of the novel compound, N-(1H-Indol-2-ylmethyl)cyclopropanamine. The structural motifs of this molecule, specifically the indolemethylamine core and the N-cyclopropyl group, suggest a potential interaction with monoamine neurotransmitter systems. The indolealkylamine scaffold is a well-established pharmacophore for serotonin (5-HT) receptors, while the cyclopropanamine moiety is present in known inhibitors of monoamine oxidase (MAO). This guide outlines the strategic selection of primary and secondary screening panels, details the methodologies for executing radioligand competition assays, and provides a framework for robust data analysis and interpretation. The protocols described herein are designed to establish a comprehensive binding profile, elucidating the compound's potency and selectivity, which are critical parameters in early-stage drug discovery.

Introduction: Rationale and Strategic Approach

The initial characterization of a novel chemical entity requires a systematic evaluation of its interaction with relevant biological targets. For N-(1H-Indol-2-ylmethyl)cyclopropanamine, a structural assessment is the first step in hypothesis generation.

  • Indolemethylamine Scaffold: This core structure is homologous to the endogenous neurotransmitter serotonin (5-hydroxytryptamine). Therefore, a primary screening panel must include a broad selection of 5-HT receptor subtypes to identify potential high-affinity interactions.

  • N-Cyclopropyl Moiety: This functional group is a key feature of irreversible inhibitors of monoamine oxidase (MAO), such as tranylcypromine. Consequently, evaluating the compound's affinity for MAO-A and MAO-B is a critical secondary objective to assess potential off-target effects or a primary mechanism of action.

This guide prioritizes the use of radioligand binding assays, the industry-standard method for quantifying the affinity of a test compound for a receptor of interest. This technique relies on the principle of competitive displacement, where the unlabeled test compound (the "competitor") vies for binding sites on the receptor with a high-affinity, radioactively labeled ligand ("radioligand"). The extent of this displacement is directly proportional to the affinity of the test compound.

Experimental Design: From Target Selection to Assay Conditions

A robust experimental design is paramount for generating reproducible and meaningful data. This involves careful selection of targets, reagents, and assay parameters.

Primary Target Screening Panel

Based on the structural rationale, the following primary screening panel is recommended. This panel focuses on key serotonin receptors implicated in a wide range of neurological functions.

Target ReceptorRecommended RadioligandTissue/Cell SourceRationale
5-HT1A [³H]-8-OH-DPATRecombinant CHO or HEK293 cellsHigh structural homology to compound.
5-HT2A [³H]-KetanserinRecombinant CHO or HEK293 cellsKey CNS target for hallucinogenic and antipsychotic drugs.
5-HT2C [³H]-MesulergineRecombinant CHO or HEK293 cellsImportant in mood, appetite, and cognition.
Serotonin Transporter (SERT) [³H]-CitalopramRecombinant HEK293 cells or platelet membranesKey target for antidepressant drugs.
Dopamine Transporter (DAT) [³H]-WIN 35,428Recombinant HEK293 cells or striatal membranesAssess selectivity against other monoamine transporters.
Norepinephrine Transporter (NET) [³H]-NisoxetineRecombinant HEK293 cells or cortical membranesAssess selectivity against other monoamine transporters.
Secondary & Off-Target Screening Panel

To build a comprehensive selectivity profile and identify potential liabilities, a secondary panel is crucial.

Target Enzyme/ReceptorRecommended RadioligandTissue/Cell SourceRationale
Monoamine Oxidase A (MAO-A) [³H]-ClorgylineHuman liver or platelet mitochondriaCyclopropylamine moiety suggests potential for MAO inhibition.
Monoamine Oxidase B (MAO-B) [³H]-PargylineHuman liver or platelet mitochondriaAssess isoform selectivity of potential MAO interaction.
Sigma-1 (σ₁) [³H]-(+)-PentazocineRecombinant HEK293 cellsCommon off-target for CNS-active compounds.
Histamine H₁ [³H]-PyrilamineRecombinant HEK293 cellsCommon off-target leading to sedative side effects.

Methodology: Radioligand Competition Binding Assay Protocol

The following protocol provides a step-by-step guide for determining the binding affinity of N-(1H-Indol-2-ylmethyl)cyclopropanamine at a selected target, for example, the 5-HT2A receptor.

Materials and Reagents
  • Test Compound: N-(1H-Indol-2-ylmethyl)cyclopropanamine, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Radioligand: [³H]-Ketanserin (specific activity ~70-90 Ci/mmol).

  • Membrane Preparation: Commercially available or in-house prepared cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Binding (NSB) Agent: Mianserin (10 µM final concentration) or another suitable 5-HT2A antagonist.

  • 96-well Assay Plates: Polypropylene, round-bottom.

  • Glass Fiber Filter Mats: (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

  • Scintillation Cocktail and Microplate Scintillation Counter .

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_reaction Binding Reaction cluster_harvest Harvesting & Reading p1 Pipette Assay Buffer into all wells p2 Add Test Compound (10-point serial dilution) p1->p2 p3 Add NSB Agent (to NSB wells) p2->p3 p4 Add Vehicle (DMSO) (to Total Binding wells) p3->p4 r1 Add Radioligand ([³H]-Ketanserin at Kd conc.) p4->r1 Initiate Reaction r2 Add Receptor Membranes (e.g., 5-HT2A) r1->r2 r3 Incubate at RT (e.g., 60 minutes) r2->r3 h1 Rapidly aspirate onto PEI-soaked filter mat r3->h1 Terminate Reaction h2 Wash mat 3x with ice-cold Assay Buffer h1->h2 h3 Dry filter mat h2->h3 h4 Add Scintillation Cocktail h3->h4 h5 Count radioactivity (CPM) in Scintillation Counter h4->h5 data_analysis Data Analysis (IC50 -> Ki Calculation) h5->data_analysis Export Data G IC50 IC₅₀ Value (from dose-response curve) formula Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kd) IC50->formula L [L] Radioligand Concentration (known experimental parameter) L->formula Kd Kd Radioligand Dissociation Constant (known literature value) Kd->formula Ki Ki Inhibition Constant (True Affinity) formula->Ki

Caption: Conversion of the experimental IC₅₀ to the affinity constant Kᵢ.

Interpreting the Results
  • Kᵢ (Inhibition Constant): This value represents the concentration of the competing ligand (N-(1H-Indol-2-ylmethyl)cyclopropanamine) that would occupy 50% of the receptors if no radioligand were present. A lower Kᵢ value signifies a higher binding affinity.

  • Selectivity: By comparing the Kᵢ values across the entire screening panel, a selectivity profile can be established. For example, if the Kᵢ for 5-HT2A is 10 nM and the Kᵢ for DAT is 1000 nM (1 µM), the compound is 100-fold selective for the 5-HT2A receptor over the dopamine transporter. High selectivity is often a desirable property for a therapeutic candidate as it can reduce the potential for off-target side effects.

Conclusion and Future Directions

This guide provides a foundational methodology for the in vitro characterization of N-(1H-Indol-2-ylmethyl)cyclopropanamine. The successful execution of these radioligand binding assays will yield crucial Kᵢ values across a panel of neurochemically relevant targets. This data will establish the compound's affinity and selectivity profile, which is essential for making informed decisions in the drug discovery pipeline. Subsequent studies should include functional assays (e.g., calcium flux or cAMP assays) to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified high-affinity targets.

References

  • Nichols, D. E. (2018). Psychedelics. Pharmacological Reviews, 70(4), 823-858. Available at: [Link]

  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Journal of Pharmacology and Toxicology Methods, 29(3), 131-144. Available at: [Link]

  • Mancini, J. A., et al. (2003). Radioligand binding assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Available at: [Link]

Toxicity and safety profile of N-(1H-Indol-2-ylmethyl)cyclopropanamine in early discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Toxicity and Safety Profiling of N-(1H-Indol-2-ylmethyl)cyclopropanamine

Abstract

This guide provides a comprehensive framework for assessing the toxicity and safety profile of the novel chemical entity, N-(1H-Indol-2-ylmethyl)cyclopropanamine, during the early stages of drug discovery. Given the absence of specific preclinical data for this molecule, this document synthesizes established toxicological principles with insights into the structural motifs—an indole ring and a cyclopropylamine moiety—to construct a proactive, tiered safety evaluation strategy. We will detail a logical progression of studies, from in silico prediction to definitive in vitro and in vivo assays, designed to identify and mitigate potential liabilities efficiently. This guide is intended for researchers, toxicologists, and drug development professionals dedicated to advancing new chemical entities with a robust understanding of their safety profiles, thereby reducing the likelihood of late-stage failures.[1]

Introduction: Deconstructing the Molecule for Proactive Safety Assessment

N-(1H-Indol-2-ylmethyl)cyclopropanamine is a novel compound with therapeutic potential that necessitates a thorough and early assessment of its safety profile. The chemical structure presents two key moieties of toxicological interest: the indole nucleus and the cyclopropylamine functional group.

  • The Indole Nucleus: A common scaffold in pharmaceuticals, the indole ring can undergo metabolic activation by cytochrome P450 (CYP) enzymes to form reactive intermediates.[2] These metabolites can potentially lead to hepatotoxicity or other organ toxicities.[2]

  • The Cyclopropylamine Moiety: This group is known for its potential to be a mechanism-based inhibitor of monoamine oxidase (MAO) and certain CYP isozymes.[3] Such inhibition can lead to significant drug-drug interactions and off-target effects. The high ring strain of the cyclopropane ring also confers chemical reactivity.[3]

A proactive and integrated approach to toxicology is therefore essential, beginning with computational modeling and progressing through a carefully selected battery of in vitro and in vivo studies to characterize the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[4][5]

A Tiered Approach to Early-Stage Safety Evaluation

The early integration of toxicology studies into the drug discovery process is a critical strategy for making informed decisions, enabling the early deselection of compounds with unfavorable toxic profiles and optimizing the selection of viable therapeutic candidates.[6] Our approach is structured in three tiers, designed to build a comprehensive safety profile progressively.

G cluster_0 Tier 1: In Silico & Early In Vitro Screening cluster_1 Tier 2: Definitive In Vitro Assays cluster_2 Tier 3: In Vivo Exploratory Toxicology a In Silico ADMET Prediction (ADMET Predictor™, ProTox-II) b Early In Vitro Cytotoxicity (HepG2, HEK293) a->b c Preliminary Genotoxicity Screen (Mini-Ames) b->c d CYP450 & MAO Inhibition Screen (Fluorometric Assays) c->d e Full Panel Genotoxicity (Ames, in vitro Micronucleus) d->e f Metabolic Stability & Metabolite ID (Liver Microsomes, Hepatocytes) e->f g hERG Inhibition Assay (Patch Clamp) f->g h Comprehensive Safety Pharmacology Panel (Binding Assays) g->h i Dose Range Finding (Mice or Rats) (Single Dose, 7-day observation) h->i j 7-Day Repeat-Dose Toxicity Study (Rodent Model) i->j k Toxicokinetic (TK) Analysis j->k

Caption: Tiered approach for early toxicological assessment.

Tier 1: In Silico and High-Throughput In Vitro Screening

The objective of Tier 1 is to "fail fast, fail cheap" by identifying major liabilities using computational and rapid, cost-effective in vitro methods.[7]

  • In Silico ADMET Profiling: Computational tools can predict a range of ADME-Tox properties, providing an early forecast of potential issues.[8] This includes predictions for absorption, blood-brain barrier penetration, CYP450 inhibition, hepatotoxicity, mutagenicity, and cardiotoxicity (hERG inhibition).[8] These models are trained on large datasets and can identify structural alerts associated with toxicity.[9]

  • In Vitro Cytotoxicity: Initial assessment of cytotoxicity is performed using cell lines such as HepG2 (liver) and HEK293 (kidney) to identify baseline cellular toxicity.[10]

  • Genotoxicity Screening: A miniaturized version of the bacterial reverse mutation (Ames) test can provide an early read on mutagenic potential.[7]

  • CYP450 and MAO Inhibition: Given the cyclopropylamine moiety, early screening for inhibition of major CYP isoforms (e.g., 3A4, 2D6) and MAO-A/B is crucial.[2]

Tier 1 Assay Endpoint Rationale & Expected Outcome
In Silico Modeling Predicted ADMET ProfileIdentifies potential liabilities (e.g., hERG binding, mutagenicity alerts) to guide subsequent testing.[8]
Cytotoxicity (HepG2, HEK293) IC50 (50% inhibitory concentration)Establishes baseline toxicity against relevant cell lines. A low IC50 may indicate a narrow therapeutic window.[10]
Mini-Ames Test MutagenicityEarly flag for potential carcinogenicity. A positive result would trigger immediate concern.[7]
CYP & MAO Inhibition IC50Assesses risk of drug-drug interactions and off-target pharmacology. Potent inhibition is a significant liability.[3]

Tier 2: Definitive In Vitro Mechanistic Toxicology

Should the compound pass Tier 1, a more comprehensive in vitro evaluation is warranted to provide data suitable for lead optimization and to prepare for potential IND-enabling studies.[11]

In Vitro Genotoxicity Battery

Regulatory agencies require a battery of genotoxicity tests as no single test can detect all relevant genotoxic mechanisms.[7]

  • Bacterial Reverse Mutation (Ames) Test: A full GLP-compliant Ames test using multiple strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction) is conducted to detect gene mutations.[7]

  • In Vitro Micronucleus Assay: This assay, typically performed in human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, TK6), identifies substances that cause chromosomal damage (clastogenicity) or chromosome loss (aneugenicity).[7]

Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of N-(1H-Indol-2-ylmethyl)cyclopropanamine is critical.

  • Methodology: The compound is incubated with liver microsomes and/or cryopreserved hepatocytes from multiple species (rat, dog, human) to determine its intrinsic clearance and metabolic turnover rate.

  • Causality: A high clearance rate suggests poor bioavailability and a short half-life in vivo. Identifying the metabolites formed using LC-MS/MS is crucial, as a metabolite may be responsible for the observed toxicity or pharmacology.[12]

Cardiovascular Safety: hERG Inhibition

Drug-induced inhibition of the hERG potassium channel is a primary cause for cardiac arrhythmias (Torsades de Pointes) and has led to the withdrawal of numerous drugs from the market.[13]

  • Methodology: A manual or automated patch-clamp electrophysiology study is the gold standard for assessing hERG channel inhibition, providing a direct measure of channel function.

  • Self-Validation: The protocol must include positive and negative controls to ensure the assay is performing correctly. An IC50 value is determined to quantify the inhibitory potency.

Off-Target Pharmacology: Safety Pharmacology Panel

A broad panel of in vitro binding assays against various receptors, ion channels, and transporters helps to identify potential off-target effects that could lead to adverse drug reactions.[13]

G cluster_0 Metabolic Activation Pathway a N-(1H-Indol-2-ylmethyl) cyclopropanamine b CYP450 Enzymes (e.g., CYP3A4, CYP1A2) a->b c Reactive Metabolite (e.g., Epoxide, Quinone-imine) b->c d Cellular Macromolecules (Protein, DNA) c->d e Covalent Adduct Formation d->e f Toxicity (Hepatotoxicity, Genotoxicity) e->f

Caption: Potential metabolic activation of the indole moiety.

Tier 3: Exploratory In Vivo Toxicology

In vivo studies provide essential data on the compound's effects within a complex biological system, bridging the gap between in vitro assays and human clinical trials.[14] These initial studies are typically non-GLP.[15]

Dose Range-Finding (DRF) Study
  • Objective: To determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity following a single administration.

  • Protocol:

    • Species: Use a rodent species (e.g., CD-1 mice or Sprague-Dawley rats).

    • Group Size: 3-5 animals per sex per dose group.

    • Dosing: Administer the compound via the intended clinical route at escalating single doses.

    • Observations: Monitor clinical signs, body weight, and any overt signs of toxicity for 7-14 days.

    • Endpoint: A terminal necropsy is performed to identify any gross pathological changes.

7-Day Repeat-Dose Toxicity Study
  • Objective: To evaluate the toxicity of the compound after repeated administration and to support the dose selection for longer-term, GLP-compliant studies.

  • Protocol:

    • Species: Typically the same rodent species as the DRF study.

    • Dosing: Administer the compound daily for 7 days at three dose levels (low, mid, high) based on DRF results.

    • Monitoring: In-life observations include clinical signs, body weight, and food consumption.

    • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy and histopathological examination of key organs are performed.

    • Toxicokinetics (TK): Blood samples are collected at various time points to assess drug exposure and its relationship to the observed toxicities.[15]

Tier 3 In Vivo Study Key Assessments Rationale & Expected Outcome
Dose Range-Finding Clinical signs, mortality, body weight, necropsy.Establishes MTD. Identifies acute toxicities and potential target organs.[15]
7-Day Repeat-Dose Toxicity Clinical pathology, histopathology, toxicokinetics (TK).Characterizes the toxicity profile with repeated exposure. Correlates exposure levels with findings. Informs dose selection for pivotal studies.

Conclusion

The early and systematic evaluation of the toxicity and safety profile of N-(1H-Indol-2-ylmethyl)cyclopropanamine is paramount for its successful development. By employing a tiered approach that begins with in silico predictions and progresses through targeted in vitro and exploratory in vivo studies, development teams can build a comprehensive understanding of the compound's potential liabilities. This strategy, which pays close attention to the known risks associated with the indole and cyclopropylamine motifs, enables data-driven decision-making, optimizes resource allocation, and ultimately increases the probability of advancing a safe and effective therapeutic candidate into clinical development.[1]

References

  • Toxicology Studies - Pacific BioLabs. (n.d.).
  • Preclinical GLP Toxicology Studies - Charles River Laboratories. (n.d.).
  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
  • In vitro Toxicity Testing for Drug Discovery - Pharmaron. (n.d.).
  • In Vitro Toxicology Testing - Charles River Laboratories. (n.d.).
  • In Vitro Toxicology & Safety Assessment Services - WuXi Biology. (n.d.).
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 7).
  • Drug discovery: In vitro toxicity testing by flow cytometry - Miltenyi Biotec. (n.d.).
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development - WuXi AppTec. (2022, November 28).
  • In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. (n.d.).
  • Therapeutic Potential and Predictive Pharmaceutical Modeling of Indole Kratom Alkaloids. (2025, December 29).
  • In Silico ADME-Tox of Indole Drugs | PDF - Scribd. (n.d.).
  • Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC. (n.d.).
  • (PDF) DEEP LEARNING FOR PREDICTIVE TOXICOLOGY IN PRECLINICAL PROGRAMS. (2025, May 11).
  • SAFETY PHARMACOLOGY STUDIES - Altasciences. (n.d.).
  • Predictive Toxicology Models - ITR Laboratories. (2025, September 5).
  • N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride - NextSDS. (n.d.).
  • In vitro safety pharmacology profiling - European Pharmaceutical Review. (2006, February 2).
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio - Longdom Publishing. (n.d.).
  • Safety pharmacology – Knowledge and References - Taylor & Francis. (n.d.).
  • N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine - Sigma-Aldrich. (n.d.).
  • N-(1H-Pyrrol-2-ylmethyl)cyclopropanamine | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors - PMC. (n.d.).
  • In-silico ADME and toxcity studies of some novel indole derivatives - Journal of Applied Pharmaceutical Science. (n.d.).
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide - MDPI. (2026, January 9).
  • Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. - MDPI. (2023, May 8).
  • (PDF) Antimicrobial and in silico admet screening of novel (E)-n-(2-(1H-indol-3-yl-amino) vinyl) - ResearchGate. (2025, November 26).
  • Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives - PubMed. (2017, February 9).

Sources

Methodological & Application

Application Note: Highly Sensitive LC-MS/MS Quantification of N-(1H-Indol-2-ylmethyl)cyclopropanamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-(1H-Indol-2-ylmethyl)cyclopropanamine (Formula: C₁₂H₁₄N₂, MW: 186.25 g/mol ) is a synthetic pharmacophore characterized by an indole core linked to a cyclopropylamine moiety. Due to its structural similarity to monoamine oxidase (MAO) inhibitors and various neuroactive indole alkaloids, rigorous pharmacokinetic (PK) and toxicokinetic (TK) profiling is essential during drug development.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the absolute quantification of this compound in plasma. Moving beyond a simple procedural list, this guide explains the causality behind the sample preparation, chromatographic separation, and mass spectrometric fragmentation, ensuring researchers can adapt and troubleshoot the workflow for complex biological matrices [1].

Physicochemical Properties & MS/MS Fragmentation Mechanism

To design an optimal mass spectrometry method, we must first analyze the molecule's ionization and fragmentation behavior.

  • Ionization Strategy: The secondary amine within the cyclopropylamine group possesses a high proton affinity. Consequently, positive Electrospray Ionization (ESI+) in an acidic environment (0.1% Formic Acid) is the most efficient ionization mode, yielding a strong protonated precursor ion [M+H]+ at m/z 187.1.

  • Fragmentation Causality: During Collision-Induced Dissociation (CID) in the collision cell, the molecule undergoes predictable, energy-dependent bond cleavages. The exocyclic C–N bond connecting the indol-2-ylmethyl group to the cyclopropylamine is the most labile. Cleavage at this site results in the neutral loss of cyclopropylamine (57 Da), generating a highly resonance-stabilized indol-2-ylmethyl cation at m/z 130.1 [2]. Because this fragment is structurally stable and highly abundant, it serves as the ideal quantifier ion. A secondary, higher-energy cleavage of the indole ring itself yields an m/z 103.1 fragment, which is utilized as the qualifier ion to ensure peak purity and specificity [3].

Fragmentation A Precursor Ion [M+H]+ m/z 187.1 B Collision-Induced Dissociation (CID) A->B C Indol-2-ylmethyl Cation m/z 130.1 (Quantifier) B->C Primary Cleavage E Neutral Loss: Cyclopropylamine (57 Da) B->E Neutral Loss D Indole Ring Fragment m/z 103.1 (Qualifier) C->D Secondary Cleavage

Mechanistic ESI+ fragmentation pathway of N-(1H-Indol-2-ylmethyl)cyclopropanamine.

Reagents and Materials

  • Analyte Standard: N-(1H-Indol-2-ylmethyl)cyclopropanamine (Purity ≥ 99%).

  • Internal Standard (IS): N-(1H-Indol-2-ylmethyl)cyclopropanamine-d4 (Stable Isotope Labeled). Note: The deuterium label on the cyclopropyl ring ensures the precursor shifts to m/z 191.1, but yields the same m/z 130.1 product ion upon neutral loss of the labeled amine.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Matrix: Blank K2EDTA human or animal plasma.

Step-by-Step Experimental Protocol

Sample Preparation: Protein Precipitation (PPT)

Causality: PPT with cold acetonitrile is selected over Liquid-Liquid Extraction (LLE) to maximize high-throughput capabilities while effectively stripping the analyte from plasma binding proteins [1]. However, injecting high-organic extracts directly onto a reversed-phase C18 column causes "solvent effects" (peak fronting/splitting). To counteract this, the supernatant is diluted with water prior to injection, matching the initial mobile phase conditions.

  • Aliquot: Transfer 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Precipitation: Add 150 µL of ice-cold ACN containing the Internal Standard (IS at 50 ng/mL).

  • Extraction: Vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte release.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Dilution (Critical Step): Transfer 100 µL of the clear supernatant into an autosampler vial and add 100 µL of ultrapure water. Vortex briefly.

  • Injection: Inject 5 µL into the LC-MS/MS system.

Workflow A Plasma Sample (50 µL) B Protein Precipitation Add 150 µL Ice-Cold ACN + IS A->B C Vortex & Centrifuge 14,000 x g, 10 min, 4°C B->C D Supernatant Transfer Dilute with H2O (1:1) C->D E LC Separation C18 Column, Gradient Elution D->E F ESI+ MS/MS Detection MRM Mode E->F G Data Analysis & Quantification F->G

High-throughput sample preparation and LC-MS/MS analytical workflow.

Chromatographic Conditions

Causality: A core-shell C18 column is utilized to provide ultra-high performance liquid chromatography (UHPLC) efficiencies at standard HPLC backpressures, yielding sharp peaks and minimizing matrix ion suppression.

  • Column: Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

Table 1: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.4
0.59550.4
2.55950.4
3.55950.4
3.69550.4
5.09550.4 (Re-equilibration)
Mass Spectrometry Parameters

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to maximize selectivity and sensitivity [3].

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Positive (+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 500 °C

  • Desolvation Gas Flow: 800 L/hr

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
N-(1H-Indol-2-ylmethyl)cyclopropanamine 187.1130.1502518Quantifier
N-(1H-Indol-2-ylmethyl)cyclopropanamine 187.1103.1502535Qualifier
SIL-Internal Standard (-d4) 191.1130.1502518IS Quantifier

Method Validation Parameters

A self-validating protocol requires rigorous quality control checks aligned with FDA/EMA Bioanalytical Method Validation guidelines. The following table summarizes the expected validation metrics for this assay, ensuring absolute trustworthiness in the resulting pharmacokinetic data.

Table 3: Summary of Method Validation Metrics

Validation ParameterResult / RangeFDA/EMA Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mLCorrelation coefficient ( R2 ) ≥ 0.99
Lower Limit of Quantification (LLOQ) 1.0 ng/mLSignal-to-Noise (S/N) ≥ 5; Precision ≤ 20%
Intra-day Precision (CV%) 2.4% – 6.8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.1% – 7.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +3.5%±15% (±20% at LLOQ)
Matrix Effect (Ion Suppression/Enhancement) 92.5% – 98.1%CV ≤ 15% across 6 independent matrix lots
Extraction Recovery 88.4% – 91.2%Consistent and reproducible across all QC levels

References

  • Joshi, V., Cunningham, K. C., Samuelson, D. R., Murry, D. J., & Chhonker, Y. S. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Metabolites, 12(8), 716.[Link]

  • Ma, Y., Zhang, X., & Zhu, H. (2005). Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives synthesized from 2-keto glycosides. Rapid Communications in Mass Spectrometry, 19(8), 1045-1052.[Link]

  • Wang, H., et al. (2014). A quantitative LC-MS/MS method for determination of SP-141, a novel pyrido[b]indole anticancer agent, and its application to a mouse PK study. Journal of Chromatography B, 970, 44-50.[Link]

Application Note & Protocols: Formulation Strategies for N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride. This active pharmaceutical ingredient (API) presents a unique set of challenges owing to its indole core, which is susceptible to oxidative degradation, and its hydrochloride salt form, which may still exhibit limited aqueous solubility depending on the physiological environment.[1][2][3][4][5] This guide moves beyond simple protocols to explain the causal reasoning behind formulation choices, empowering scientists to develop stable and bioavailable delivery systems. We will cover critical aspects from initial physicochemical characterization to the development and analysis of advanced formulations, including amorphous solid dispersions, polymeric nanoparticles, and lyophilized products. Each protocol is designed as a self-validating system with integrated quality control checkpoints.

Foundational Physicochemical Characterization

A robust formulation strategy begins with a thorough understanding of the API's intrinsic properties. The hydrochloride salt form is chosen to improve upon the likely poor solubility of the free base, a common strategy for amine-containing drugs.[6] However, the extent of this improvement and the API's stability must be quantified.

Rationale for Initial Analysis

The indole moiety is known for its aromatic stability but can be an electron-rich system vulnerable to oxidation.[2][3][4] The primary amine and cyclopropane groups also contribute to the molecule's overall reactivity.[7][8][9] Therefore, a comprehensive analysis is critical to pre-emptively address potential issues of poor solubility, chemical instability, and undesirable solid-state transformations.

Experimental Protocols

Protocol 1.2.1: pH-Solubility Profiling

  • Objective: To determine the aqueous solubility of the API across a physiologically relevant pH range (pH 1.2 to 7.4).

  • Materials: N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl, phosphate and citrate buffers, HPLC-grade water and acetonitrile, formic acid.

  • Procedure:

    • Prepare a series of buffers (e.g., pH 1.2, 2.5, 4.5, 6.8, 7.4).

    • Add an excess amount of the API to a known volume of each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours until equilibrium is reached.

    • Filter the suspensions using a 0.22 µm PVDF filter.

    • Dilute the filtrate appropriately and quantify the dissolved API concentration using a validated HPLC-UV method.

  • Causality: This profile is crucial for predicting dissolution behavior in the gastrointestinal tract and informs whether solubility-enhancement techniques are necessary.

Protocol 1.2.2: Forced Degradation Study

  • Objective: To identify the primary degradation pathways for the API under stress conditions, as recommended by ICH guidelines.[10][11]

  • Materials: API, 0.1N HCl, 0.1N NaOH, 3% H₂O₂, analytical-grade solvents.

  • Procedure:

    • Prepare solutions of the API in a suitable solvent (e.g., 50:50 water:acetonitrile).

    • Expose separate aliquots to the following conditions:

      • Acid Hydrolysis: Add 0.1N HCl, heat at 80°C for 2 hours.

      • Base Hydrolysis: Add 0.1N NaOH, heat at 80°C for 2 hours.

      • Oxidation: Add 3% H₂O₂, keep at room temperature for 4 hours.

      • Thermal Stress: Heat the solid powder at 105°C for 24 hours.

      • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[12]

    • Analyze all samples by a stability-indicating HPLC method to quantify the parent API and detect degradation products.

  • Trustworthiness: This study establishes the intrinsic stability of the molecule and validates the analytical method's ability to separate degradants from the parent peak, a prerequisite for reliable stability testing of the final formulation.

Summary of Key Physicochemical Data

The data gathered from these initial experiments should be compiled to guide formulation design.

ParameterMethodExpected Outcome/Significance
Aqueous SolubilitypH-Solubility ProfilingDetermines if solubility is < 1 mg/mL in any pH range, indicating a need for enhancement.
pKaPotentiometric TitrationIdentifies the pH at which the amine group is ionized, impacting solubility and absorption.
LogP / LogDShake-Flask or HPLCPredicts membrane permeability and potential for lipid-based formulations.
Melting PointDifferential Scanning Calorimetry (DSC)Provides information on crystallinity and thermal stability.
Key Degradation PathwaysForced DegradationIdentifies vulnerabilities (e.g., oxidation of the indole ring), guiding the selection of stabilizers.

Formulation Development Workflow

The selection of a formulation strategy is a logical process driven by the API's characteristics and the intended route of administration. For this molecule, we will focus on oral delivery, addressing the dual challenges of potential low solubility and oxidative instability.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation & Analysis API API Physicochemical Characterization Challenges Identify Key Challenges (e.g., Low Solubility, Instability) API->Challenges Strategy Select Formulation Strategy Challenges->Strategy Excipient Excipient Compatibility Screening Strategy->Excipient Formulate Prototype Formulation Excipient->Formulate Characterize In Vitro Characterization (Size, Release, etc.) Formulate->Characterize Stability ICH Stability Testing Characterize->Stability Final Optimized Drug Product

Figure 1: Overall workflow for formulation development.

Advanced Formulation Protocols

Based on the anticipated challenges, we present three distinct formulation protocols. The choice among them depends on the severity of the solubility/stability issues and the desired product profile.

Polymeric Nanoparticles for Enhanced Bioavailability

Principle: Encapsulating the API within a polymeric matrix can enhance aqueous solubility, protect it from degradation, and potentially improve oral absorption.[13][14][15] We will use the emulsification-solvent evaporation method, which is well-suited for poorly soluble drugs.[16]

Protocol 3.1.1: Preparation of PLGA Nanoparticles

  • Objective: To encapsulate N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl within Poly(lactic-co-glycolic acid) (PLGA) nanoparticles.

  • Materials: PLGA (50:50), API, Polyvinyl alcohol (PVA), Dichloromethane (DCM), HPLC-grade water, Antioxidant (e.g., Butylated hydroxytoluene - BHT).

  • Procedure:

    • Organic Phase: Dissolve 100 mg of PLGA and 10 mg of the API in 2 mL of DCM. Add 0.1% w/v BHT to mitigate oxidative degradation.

    • Aqueous Phase: Prepare a 1% w/v PVA solution in water. PVA acts as a stabilizer to prevent nanoparticle aggregation.

    • Emulsification: Add the organic phase to 10 mL of the aqueous phase and immediately sonicate on an ice bath for 2 minutes at 40% amplitude. This creates a fine oil-in-water emulsion.

    • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours in a fume hood to allow the DCM to evaporate, leading to the precipitation of solid polymeric nanoparticles.

    • Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and resuspend the pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.

    • Storage: Resuspend the final pellet in a cryoprotectant solution (e.g., 5% trehalose) and lyophilize for long-term storage or use directly for characterization.

  • Self-Validation: The success of the encapsulation is immediately validated by measuring particle size via Dynamic Light Scattering (DLS) and quantifying Drug Loading and Encapsulation Efficiency (see Section 4).

G cluster_0 Polymeric Nanoparticle cluster_1 Surface center API + Polymer Matrix Stabilizer Stabilizer (e.g., PVA)

Figure 2: Structure of a drug-loaded polymeric nanoparticle.
Lyophilized Formulation for Enhanced Stability

Principle: Lyophilization, or freeze-drying, removes water at low temperatures, which can significantly enhance the long-term stability of compounds prone to hydrolysis or oxidation in aqueous environments.[17][18][19] This is particularly useful for preparing a stable solid product for reconstitution, either for oral or parenteral use.

Protocol 3.2.1: Lyophilization Cycle Development

  • Objective: To develop a robust lyophilization cycle that yields a stable, elegant cake structure.

  • Materials: API, Mannitol (bulking agent), Trehalose (cryoprotectant), Water for Injection (WFI).

  • Procedure:

    • Formulation: Prepare an aqueous solution containing 5 mg/mL API, 50 mg/mL Mannitol, and 20 mg/mL Trehalose. Mannitol provides an elegant cake structure, while trehalose protects the API during freezing.

    • Filling: Dispense the solution into lyophilization vials and partially insert stoppers.

    • Freezing: Cool the shelves to -40°C at a rate of 1°C/min and hold for 3 hours. This ensures complete solidification.

    • Primary Drying (Sublimation): Reduce the chamber pressure to 100 mTorr. Increase the shelf temperature to -10°C and hold for 24-48 hours. This phase removes the frozen water (ice). The process is monitored by pressure and temperature probes.[18][20]

    • Secondary Drying (Desorption): Increase the shelf temperature to 25°C at a rate of 0.2°C/min and hold for 8-12 hours. This removes residual bound water.

    • Stoppering: Backfill the chamber with sterile nitrogen to prevent oxidation and fully stopper the vials under vacuum.

  • Causality: Each step of the cycle is critical.[17][21] Slow freezing prevents the formation of large ice crystals that could damage the API. Primary drying must occur below the collapse temperature of the formulation to maintain cake structure. Secondary drying ensures low residual moisture for maximum stability.

G start Start: Liquid Formulation freezing Freezing (-40°C) start->freezing primary Primary Drying (Sublimation, -10°C, 100 mTorr) freezing->primary secondary Secondary Drying (Desorption, 25°C) primary->secondary end End: Lyophilized Cake secondary->end

Figure 3: Simplified workflow of a lyophilization cycle.

Formulation Characterization and Quality Control

Rigorous characterization ensures that the developed formulation meets the required quality attributes.

TestMethodPurposeAcceptance Criteria (Example)
For Nanoparticles
Particle Size & PDIDynamic Light Scattering (DLS)Determines size distribution and uniformity.[22][23]100-300 nm, PDI < 0.3
Surface MorphologySEM / TEMVisualizes particle shape and surface.[24][25]Spherical, non-aggregated
Zeta PotentialElectrophoretic Light ScatteringPredicts physical stability in suspension.[24]> ±20 mV
Drug Loading (DL) %HPLCQuantifies the amount of drug per unit weight of nanoparticle.Target: 5-10%
Encapsulation Efficiency (EE) %HPLC (Indirect Method)Measures the percentage of initial drug successfully encapsulated.> 80%
For Lyophilized Product
Cake AppearanceVisual InspectionAssesses the elegance and integrity of the final product.Intact, non-collapsed cake
Reconstitution TimeVisual InspectionMeasures the time to dissolve the cake in a specified solvent.< 60 seconds
Residual MoistureKarl Fischer TitrationQuantifies remaining water, critical for stability.< 2% w/w
For All Formulations
In Vitro Drug ReleaseDialysis or USP ApparatusMeasures the rate and extent of drug release from the formulation.> 80% release in 24 hours (for NP)
StabilityICH Stability ChambersAssesses chemical and physical stability over time under defined conditions.[10][11][26][27]> 95% API remaining after 3 months accelerated

Troubleshooting Common Formulation Issues

IssuePotential Cause(s)Recommended Action(s)
Low Encapsulation Efficiency Drug is too hydrophilic; Poor affinity for the polymer matrix; Rapid drug partitioning to the aqueous phase.Increase the polymer-to-drug ratio; Use a more hydrophobic polymer; Change the organic solvent to one with lower water miscibility.
Particle Aggregation Insufficient stabilizer concentration; Inappropriate zeta potential.Increase the concentration of the stabilizer (e.g., PVA); Adjust the pH of the aqueous phase to maximize surface charge.
Collapsed Lyophilized Cake Primary drying temperature was too high (above the collapse temperature).Determine the collapse temperature of the formulation using freeze-dry microscopy and set the primary drying temperature at least 5°C below it.
High API Degradation on Stability Oxidative degradation of the indole ring; Insufficient protection from light/oxygen.Incorporate an antioxidant (e.g., BHT, ascorbic acid) into the formulation; Package the final product in amber vials and consider a nitrogen overlay.[1]

References

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[10]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[33]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[11]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[34]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[12]

  • Vertex AI Search Result[35]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[36]

  • Vertex AI Search Result[37]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[1]

  • Vertex AI Search Result[2]

  • Vertex AI Search Result[3]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[13]

  • Vertex AI Search Result[38]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[18]

  • Vertex AI Search Result[39]

  • Vertex AI Search Result[19]

  • Vertex AI Search Result[40]

  • Vertex AI Search Result[41]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[42]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[43]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[44]

  • Vertex AI Search Result[15]

  • Vertex AI Search Result[45]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[46]

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[47]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[48]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[49]

Sources

Epigenetic Target Engagement: Cell Culture Assay Protocols for LSD1 Inhibition using N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, Application Scientists, and Epigenetic Drug Development Professionals

Scientific Rationale & Mechanistic Grounding

Lysine-specific demethylase 1 (LSD1, also known as KDM1A) is an essential epigenetic enzyme responsible for the flavin adenine dinucleotide (FAD)-dependent oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[1]. In various malignancies, particularly Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC), LSD1 is aberrantly overexpressed, repressing the transcription of differentiation-associated genes and maintaining cells in a highly proliferative, undifferentiated state[2].

N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride (CAS: 2287315-98-2) represents a highly potent class of mechanism-based irreversible LSD1 inhibitors. The structural design of this compound is highly rationalized:

  • The Cyclopropanamine Moiety: Acts as the reactive warhead. Upon entering the catalytic pocket, the cyclopropyl ring is oxidized by the FAD cofactor, triggering a ring-opening event that forms a covalent FAD-adduct. This irreversibly neutralizes the enzyme's catalytic capacity[3].

  • The Indole-2-ylmethyl Core: Provides critical spatial orientation and hydrophobic interactions (such as π−π stacking with residues like Phe538 or Trp695) within the expansive substrate-binding pocket of LSD1, ensuring high selectivity over structurally similar monoamine oxidases (MAO-A/B)[4].

By blocking LSD1, this compound forces the accumulation of H3K4me2 at specific promoter regions, leading to the reactivation of silenced genes (e.g., CD86) and the induction of terminal cellular differentiation[5].

G A N-(1H-Indol-2-ylmethyl) cyclopropanamine B LSD1 / FAD Cofactor A->B Binds Active Site C Covalent FAD Adduct B->C Irreversible Inhibition D H3K4me1/2 Accumulation C->D Blocks Demethylation E CD86 Expression & AML Differentiation D->E Gene Activation

Caption: Mechanism of LSD1 irreversible inhibition and subsequent AML cell differentiation.

Experimental Design: A Self-Validating System

To establish a trustworthy and rigorous evaluation of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride, an experimental protocol must be self-validating . Relying solely on cell viability is fundamentally flawed, as off-target cytotoxicity can yield false positives.

Therefore, this protocol utilizes a tri-partite workflow in MV-4-11 cells (a biphenotypic B myelomonocytic leukemia cell line driven by the MLL-AF4 fusion gene, making it exquisitely sensitive to LSD1 inhibition)[2].

  • Phenotypic Readout: Cell viability (IC 50​ ).

  • Direct Target Engagement: Western blot quantification of H3K4me2 (the direct enzymatic substrate).

  • Functional Consequence: Flow cytometric analysis of CD86 (a downstream surrogate marker of differentiation).

If H3K4me2 accumulates but CD86 remains unchanged, the compound hits the target but fails to induce the necessary phenotypic shift. If viability drops without H3K4me2 accumulation, the compound is exhibiting off-target toxicity.

Workflow Step1 Culture MV-4-11 AML Cells Step2 Treat with N-(1H-Indol-2-ylmethyl) cyclopropanamine (0-10 µM) Step1->Step2 Split Incubation (72-96 hrs) Step2->Split Assay1 Cell Viability (CellTiter-Glo) Determine IC50 Split->Assay1 Assay2 Western Blot (H3K4me2) Target Engagement Split->Assay2 Assay3 Flow Cytometry (CD86) Differentiation Marker Split->Assay3

Caption: Multiplexed experimental workflow for evaluating LSD1 inhibitor efficacy in vitro.

Step-by-Step Methodologies

Protocol A: Cell Viability & Proliferation Assay

Causality: Epigenetic inhibitors often require multiple cell division cycles to manifest phenotypic changes. A standard 24-hour assay will fail to capture LSD1-mediated cytotoxicity. A 72-to-96-hour incubation is mandatory.

  • Cell Preparation: Harvest MV-4-11 cells in the logarithmic growth phase. Wash and resuspend in IMDM supplemented with 10% FBS.

  • Seeding: Plate cells at a density of 1×104 cells/well in a 96-white-well opaque plate (volume: 90 µL/well).

  • Compound Preparation: Prepare a 10 mM stock of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride in DMSO. Perform a 3-fold serial dilution in culture media to generate a 10-point concentration curve (final assay concentrations ranging from 10 µM to 0.5 nM). Ensure final DMSO concentration does not exceed 0.1%.

  • Treatment: Add 10 µL of the diluted compound to the respective wells. Incubate at 37°C, 5% CO 2​ for 96 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake on an orbital shaker for 2 minutes, then incubate for 10 minutes at room temperature.

  • Analysis: Measure luminescence using a microplate reader. Calculate IC 50​ using a four-parameter logistic non-linear regression model.

Protocol B: Target Engagement via Western Blotting (H3K4me2)

Causality: Direct inhibition of LSD1 prevents the removal of methyl groups from H3K4. We measure H3K4me2 normalized to Total H3 to confirm that the inhibitor has successfully engaged the enzyme inside the living cell.

  • Treatment: Seed MV-4-11 cells at 5×105 cells/well in 6-well plates. Treat with the compound at 0.1×, 1×, and 10× the established IC 50​ for 48 hours.

  • Histone Extraction: Harvest cells and wash with ice-cold PBS. Lyse cells using a Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN 3​ ) to isolate nuclei. Centrifuge and discard the supernatant. Extract histones from the pellet using 0.2 N HCl overnight at 4°C.

  • Immunoblotting: Resolve 10 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a nitrocellulose membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against H3K4me2 (1:1000) and Total H3 (1:2000) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Quantification: Develop using ECL and quantify band intensities using ImageJ. Normalize H3K4me2 signals to Total H3.

Protocol C: Flow Cytometric Analysis of CD86 Expression

Causality: Successful LSD1 inhibition in AML cells relieves the transcriptional repression of myeloid differentiation genes. CD86 is a robust, quantifiable surface marker indicating that the cells are transitioning from a malignant blast state to a differentiated macrophage/monocyte-like state[2].

  • Treatment: Treat MV-4-11 cells ( 2×105 cells/mL) with the compound for 72 hours.

  • Staining: Harvest cells, wash twice with FACS buffer (PBS + 2% FBS). Resuspend in 100 µL FACS buffer and add 5 µL of APC-conjugated anti-human CD86 antibody.

  • Incubation: Incubate in the dark at 4°C for 30 minutes.

  • Washing & Fixation: Wash cells twice with FACS buffer. Resuspend in 300 µL of PBS containing 1% paraformaldehyde.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto II), acquiring at least 10,000 viable events per sample. Calculate the EC 50​ based on the Mean Fluorescence Intensity (MFI) of CD86.

Data Presentation & Expected Outcomes

When executing the protocols above using N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride, researchers should expect a highly correlated dose-response relationship across all three validation metrics. The table below summarizes the expected quantitative profile based on structurally analogous indole-cyclopropanamine LSD1 inhibitors[6].

Assay MetricReadout ParameterExpected Range / OutcomeBiological Implication
Cell Viability MV-4-11 IC 50​ 10 nM – 50 nMPotent anti-proliferative activity in MLL-rearranged AML.
Target Engagement H3K4me2 / Total H3> 3.0-fold increase at 100 nMDirect, successful covalent inhibition of LSD1 catalytic activity.
Differentiation CD86 Expression (EC 50​ )300 nM – 500 nMRelief of epigenetic repression; induction of terminal differentiation.
Selectivity LSD1 vs. MAO-A/B> 1000-fold selectivityThe indole-2-ylmethyl group prevents off-target neurotoxicity.

References

  • Li, C., Su, M., Zhu, W., Kan, W., Ge, T., Xu, G., Wang, S., Sheng, L., Gao, F., Ye, Y., Wang, J., Zhou, Y., Li, J., & Liu, H. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4335–4349. URL:[Link]

  • Han, D., Lu, J., Fan, B., Lu, W., Xue, Y., Wang, M., Liu, T., Cui, S., Gao, Q., Duan, Y., & Xu, Y. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(2), 550. URL:[Link]

  • Wang, X., et al. (2024). Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B, 14(4), 1547-1569. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-(1H-Indol-2-ylmethyl)cyclopropanamine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals experiencing yield bottlenecks during the synthesis of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride.

Synthesizing this sterically hindered, indole-bearing secondary amine requires precise control over reaction kinetics. The protocol relies on the reductive amination of indole-2-carboxaldehyde with cyclopropylamine, followed by hydrochloride salt precipitation. Below, you will find a mechanistic breakdown, an optimized protocol, and a targeted FAQ to resolve common experimental failures.

Mechanistic Overview & Reaction Pathway

The primary mode of failure in this synthesis is the mismatch between the rate of imine formation and the rate of reduction. Cyclopropylamine is highly volatile (bp ~50 °C), and the indole core is highly sensitive to strongly acidic conditions. If the reducing agent is introduced before the Schiff base (imine) is fully formed, the unreacted aldehyde is irreversibly reduced to indole-2-methanol, permanently capping your yield.

SynthesisPathway A Indole-2-carboxaldehyde C Imine Intermediate (Schiff Base) A->C + B (-H2O) D_side Indole-2-methanol (Yield Loss) A->D_side NaBH(OAc)3 (Premature addition) B Cyclopropylamine (Volatile) D N-(1H-Indol-2-ylmethyl) cyclopropanamine (Free Base) C->D NaBH(OAc)3 DCE, RT E Target HCl Salt (Crystalline) D->E HCl in Dioxane Et2O, 0 °C

Reaction pathway for N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl synthesis, including side reactions.

Troubleshooting Guide: Critical Parameters for Yield Optimization

When standardizing this protocol, deviations in stoichiometry or solvent choice drastically impact the final yield. The table below summarizes the optimal quantitative parameters compared to common suboptimal conditions.

ParameterSuboptimal ConditionOptimized ConditionMechanistic Rationale & Yield Impact
Amine Equivalents 1.0 - 1.1 eq1.5 - 2.0 eq Cyclopropylamine is highly volatile. A slight excess compensates for evaporative loss during imine formation, preventing unreacted aldehyde from being reduced to the alcohol byproduct. (Yield increases from ~50% to >85%).
Reducing Agent NaBH₄ (1.0 eq)NaBH(OAc)₃ (1.4 - 1.5 eq) NaBH₄ is non-selective and reduces the aldehyde prematurely. NaBH(OAc)₃ is milder and highly selective for the protonated iminium ion over the free aldehyde .
Solvent (Reduction) Methanol (MeOH)1,2-Dichloroethane (DCE) MeOH can cause competitive side reactions with NaBH(OAc)₃. DCE provides optimal solubility and stabilizes the transition state for direct reductive amination .
Acid Additive Acetic Acid (1.0 eq)None or Catalytic (0.1 eq) Indole-2-carboxaldehyde is sufficiently reactive. Excess acid protonates the cyclopropylamine, reducing its nucleophilicity and stalling imine formation.
Salt Formation Aqueous HCl4M HCl in Dioxane (1.0 eq) Aqueous acids degrade the indole ring and cause the product to oil out. Anhydrous HCl in dioxane promotes clean crystallization of the salt.

Optimized Step-by-Step Protocol

This protocol is designed as a self-validating system : by strictly monitoring the disappearance of the aldehyde via TLC before adding the reducing agent, you eliminate the primary cause of yield loss (over-reduction).

Phase 1: Imine Formation (Indirect Reductive Amination)
  • Charge the Reactor: Dissolve indole-2-carboxaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (50 mL, 0.2 M concentration) under a nitrogen atmosphere.

  • Amine Addition: Cool the solution to 0 °C using an ice bath. Add cyclopropylamine (1.5 eq, 15 mmol) dropwise.

    • Causality: Cooling the reaction mixture suppresses the vapor pressure of cyclopropylamine, preventing evaporative loss before it can condense with the aldehyde.

  • Dehydration: Add activated 4Å molecular sieves (approx. 10 g) to the flask. Stir the mixture at room temperature for 3–4 hours.

    • Causality: Molecular sieves physically sequester the water byproduct, driving the equilibrium entirely toward the Schiff base.

  • Validation Check (Critical): Perform a TLC (e.g., 30% EtOAc/Hexanes). Do not proceed until the starting aldehyde spot is completely consumed.

Phase 2: Reduction
  • Reduction: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 15 mmol) in small portions over 15 minutes.

    • Causality: Stepwise addition controls the mild exotherm and prevents localized heating, which could degrade the sensitive indole core.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base amine.

Phase 3: Hydrochloride Salt Formation
  • Solvent Exchange: Dissolve the crude free base in anhydrous diethyl ether (Et₂O) (30 mL). If solubility is poor, add a minimal amount of anhydrous THF until the solution is clear.

  • Titration: Cool the solution to 0 °C. Slowly add 4M HCl in dioxane (1.0 eq, 10 mmol) dropwise under vigorous stirring.

    • Causality: Adding exactly 1.0 equivalent of anhydrous acid ensures protonation of the secondary aliphatic amine (pKa ~9) without protonating the indole ring (which would lead to acid-catalyzed dimerization).

  • Crystallization: Stir for 30 minutes at 0 °C. Filter the resulting precipitate, wash thoroughly with cold anhydrous Et₂O, and dry under high vacuum to afford the target hydrochloride salt as a crystalline solid.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a major byproduct with a mass corresponding to indole-2-methanol. How do I prevent this? A: This is a classic case of over-reduction. It occurs when NaBH(OAc)₃ reduces the unreacted indole-2-carboxaldehyde before it has fully condensed with the cyclopropylamine. To fix this, switch from a "direct" (one-pot) reductive amination to the "indirect" stepwise approach outlined in the protocol above. Ensure 100% imine formation (verified by TLC) before adding the reducing agent. Additionally, increasing the cyclopropylamine to 1.5–2.0 equivalents compensates for its volatility.

Q: The final hydrochloride salt is forming as a sticky, hygroscopic gum instead of a powder. What went wrong? A: Gummy salts in indole chemistry typically result from two issues: the presence of residual water or the use of excess HCl. Indole derivatives are highly sensitive to strong acids and can undergo oligomerization. Ensure you are using strictly anhydrous solvents (like dry Et₂O) and an anhydrous HCl source (like 4M HCl in dioxane). Never use aqueous HCl for this step. Furthermore, strictly limit the HCl to 1.0 equivalent.

Q: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃)? A: It is highly discouraged for this specific substrate unless you are performing a strictly stepwise reaction. NaBH₄ is a strong, non-selective reducing agent that will rapidly reduce your aldehyde to the alcohol before the imine can form. NaBH(OAc)₃ is preferred because it exhibits exceptional chemoselectivity for the iminium ion over the free carbonyl .

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Lata, M., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega, 7(34), 30061–30071. URL:[Link]

Purification methods for N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride impurities

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl

Welcome to the technical support guide for the purification of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis and purification of this valuable indole-based secondary amine.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for N-(1H-Indol-2-ylmethyl)cyclopropanamine, and what impurities should I anticipate?

A1: The most direct and common synthesis is the reductive amination of Indole-2-carboxaldehyde with cyclopropanamine. This reaction typically uses a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

Anticipated Impurities:

  • Unreacted Starting Materials: Indole-2-carboxaldehyde and residual cyclopropanamine.[1]

  • Iminium Intermediate: The intermediate Schiff base may be present if the reduction is incomplete.[2]

  • Over-alkylation Product: Formation of a tertiary amine, although less likely with a bulky cyclopropyl group.

  • Oxidized Indole Species: Indole rings can be sensitive to oxidation, sometimes leading to colored impurities.[3]

  • Residual Reducing Agent Byproducts: Borate salts from borohydride reagents.

Q2: My final hydrochloride salt is a sticky oil or gum, not a crystalline solid. What causes this and how can I fix it?

A2: "Oiling out" is a common problem when forming hydrochloride salts.[4] The primary causes are:

  • Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.

  • Excess Water or Solvent: If using aqueous HCl or a solvent that solubilizes the salt too well, it may not precipitate.[4][5]

  • Incorrect Stoichiometry of HCl: An excess or deficit of HCl can prevent proper salt formation.

Troubleshooting Steps:

  • Purify the Free Base First: Before forming the salt, purify the crude N-(1H-Indol-2-ylmethyl)cyclopropanamine free base using column chromatography or an acid-base extraction.

  • Use Anhydrous HCl: Prepare a solution of anhydrous HCl in a solvent like dioxane or diethyl ether. Add this dropwise to a solution of the purified free base in a solvent where the salt is insoluble (e.g., diethyl ether, MTBE, or ethyl acetate).

  • Solvent Trituration: If an oil forms, attempt to induce crystallization by adding a non-polar "anti-solvent" (like hexanes or diethyl ether) and scratching the inside of the flask with a glass rod. Vigorous stirring or sonication can also help.

Q3: Why does my amine streak badly on a standard silica gel column?

A3: Basic amines, like your product, have a strong interaction with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[6] This acid-base interaction causes poor peak shape, tailing (streaking), and sometimes irreversible adsorption to the stationary phase.[6]

Solution:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[7] This competes with your product for binding to the acidic sites on the silica.

  • Use a Different Stationary Phase: Amine-functionalized silica (KP-NH) or basic alumina are excellent alternatives that mitigate the strong acid-base interactions and often provide superior separation without needing a basic modifier in the eluent.[6]

Troubleshooting Guide: Specific Experimental Issues

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low yield after purification The hydrochloride salt has significant solubility in the recrystallization solvent.Ensure the solution is thoroughly cooled (ice bath) before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. Consider adding a non-polar anti-solvent like diethyl ether to the cold solution to force further precipitation.[5]
NMR shows a persistent aldehyde peak (~9-10 ppm) Incomplete reaction; unreacted Indole-2-carboxaldehyde remains.1. Acid-Base Extraction: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as its HCl salt, while the neutral aldehyde remains in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or Na₂CO₃) and extract the pure free base back into an organic solvent.[7][8] 2. Reductive Workup: Quench the reaction with a small amount of NaBH₄ to reduce the leftover aldehyde to the more easily separable alcohol.
Product is discolored (pink, brown, or yellow) Oxidation or polymerization of the indole ring.[3]1. Charcoal Treatment: During recrystallization, dissolve the crude product in the minimum amount of hot solvent, add a small amount of activated charcoal, and perform a hot filtration to remove colored impurities before allowing the solution to cool. 2. Column Chromatography: Purify the free base on silica gel (with a basic modifier) or amine-functionalized silica to separate the colored impurities.[6]
Formation of an insoluble precipitate during column chromatography loading On-column salt formation. If the crude product is already partially protonated and is loaded in a non-polar solvent, it can crash out on the silica.Ensure the crude material is fully in its free-base form before loading. If necessary, pre-treat the crude mixture with a mild base wash and dry thoroughly. Alternatively, use a stronger loading solvent (e.g., dichloromethane with a small amount of methanol) to ensure solubility.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for removing neutral or acidic impurities, such as unreacted Indole-2-carboxaldehyde.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq). Extract 2-3 times. The target amine will form its hydrochloride salt and move into the aqueous layer. The neutral aldehyde impurity will remain in the organic layer.

  • Combine & Wash: Combine the aqueous layers. Wash once with a small amount of fresh ethyl acetate to remove any residual neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the pH is >10. The free amine should precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (DCM or ethyl acetate) 3 times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base. This product can then be taken forward for salt formation.

Protocol 2: Recrystallization of the Hydrochloride Salt

This is the final step to obtain a high-purity, crystalline solid. The key is finding a solvent system where the salt is soluble when hot but sparingly soluble when cold.

  • Solvent Screening: Test small batches with solvent systems like isopropanol/diethyl ether, ethanol/ethyl acetate, or methanol/2-propanol.[5]

  • Dissolution: Place the crude hydrochloride salt in a flask. Add the primary solvent (e.g., isopropanol) dropwise at an elevated temperature (use a water bath) until the solid just dissolves. Use the absolute minimum amount of hot solvent.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb it. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent (e.g., diethyl ether) to remove any soluble impurities clinging to the surface.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Visual Workflow Diagrams

Purification_Decision_Tree start Crude Reaction Mixture q1 Does NMR show significant unreacted aldehyde? start->q1 acid_base Perform Acid-Base Extraction (Protocol 1) q1->acid_base Yes column Proceed to Column Chromatography q1->column No free_base Purified Free Base acid_base->free_base column->free_base q2 Is the product heavily discolored? charcoal Add Charcoal Treatment during Recrystallization q2->charcoal Yes recrystallize Recrystallize Salt (Protocol 2) q2->recrystallize No charcoal->recrystallize form_salt Form HCl Salt (Anhydrous HCl in Ether/Dioxane) free_base->form_salt final_product Crude Hydrochloride Salt form_salt->final_product final_product->q2 pure_product Pure Crystalline Product recrystallize->pure_product

Caption: Decision tree for selecting the optimal purification strategy.

Acid_Base_Workflow cluster_org Organic Phase (EtOAc) cluster_aq Aqueous Phase (H₂O) crude Crude Mixture (Amine + Aldehyde) neutral Neutral Impurities (Aldehyde) crude->neutral hcl_wash 1M HCl Wash crude->hcl_wash Extract pure_amine_org Pure Free Base waste Aqueous Waste amine_salt Amine HCl Salt hcl_wash->amine_salt naoh_add Add NaOH (pH > 10) amine_salt->naoh_add naoh_add->pure_amine_org Extract

Caption: Workflow diagram for purification via acid-base extraction.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link

  • Benchchem. Technical Support Center: Purification of Indole-2- and -3-Carboxaldehydes. Link

  • Various Authors. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Link

  • Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Link

  • De Nanteuil, F., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225–231. Link

  • Sigma-Aldrich. N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine. Product Page. Link

  • International Journal of Creative Research Thoughts (IJCRT). (2023). Synthesis and Characterization of (Z)-3- cyclopentyl-N-((1-methyl-1H-indol-3- yl)methylene)propan-1-amine. IJCRT, 11(10). Link

  • Rao, R. N., et al. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. Scientia Pharmaceutica, 81(1), 103–114. Link

  • Various Authors. (2006, December 10). Isolation of primary amines as HCL salt problem. Sciencemadness Discussion Board. Link

  • Various Authors. (2017, February 7). Purification of organic hydrochloride salt? ResearchGate. Link

  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?Link

  • Stahl, M. L., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. Link

  • Various Authors. (2008, May 23). Please give suggestion: high polar impurity purification. Chromatography Forum. Link

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 126(41), 13335–13342. Link

  • NextSDS. N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride. Link

  • Karegoudar, P., et al. (2013). Synthesis, characterization, and SAR studies of new (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives as possible antimicrobial and antitubercular agents. Medicinal Chemistry Research, 22, 4337–4348. Link

  • Singh, V., et al. (2021). Amide-Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Medicinal Chemistry Letters, 12(5), 704–712. Link

  • Wang, L., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. European Journal of Medicinal Chemistry, 187, 111957. Link

  • Various Authors. (2017, December 18). What do common indole impurities look like? ResearchGate. Link

  • Iannotti, M., et al. (2025). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 30(3), 643. Link

  • de Oliveira, C. C., et al. (2019). Synthesis and evaluation of 2-carboxy indole derivatives as potent and selective anti-leukemic agents. European Journal of Medicinal Chemistry, 181, 111570. Link

Sources

Reducing background noise in N-(1H-Indol-2-ylmethyl)cyclopropanamine LC-MS assays

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-(1H-Indol-2-ylmethyl)cyclopropanamine Assays

Welcome to the technical support center for the LC-MS analysis of N-(1H-Indol-2-ylmethyl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common and critical challenge: high background noise. Elevated noise can obscure analyte peaks, compromise the limit of quantification (LOQ), and lead to non-reproducible results.

This resource offers a structured approach to identifying and mitigating noise sources, ensuring the development of robust and sensitive bioanalytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding background noise in your LC-MS assay.

Q1: What are the most common sources of background noise in my LC-MS system?

A: Background noise can be broadly categorized into two types: chemical noise and electronic noise.[1]

  • Chemical Noise: This is the most prevalent source and arises from unwanted ions hitting the detector.[1] Common origins include impurities in the mobile phase solvents and additives, contaminants from plasticware (e.g., phthalates), residues from previous analyses (carryover), and components from the sample matrix itself.[1][2][3][4]

  • Electronic Noise: This is inherent to the mass spectrometer's detector and electronic systems. While modern instruments have very low electronic noise, it can become a factor with aging components.[1]

Q2: My baseline is consistently high across the entire chromatogram, even in blank injections. What's the likely cause?

A: A consistently high baseline is a classic sign of chemical contamination originating from a source that is continuously introduced into the system. The most likely culprits are contaminated mobile phase solvents or additives.[1] It is crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases to mitigate this issue.[1][5][6]

Q3: Why might I see high background noise specifically when analyzing indole-containing compounds like N-(1H-Indol-2-ylmethyl)cyclopropanamine?

A: Indole-containing compounds can present unique challenges. They can be susceptible to oxidation, and their structure makes them prone to non-specific binding or "stickiness" to surfaces within the LC system. Furthermore, when analyzing them in complex biological matrices like plasma or tissue, endogenous indole-related molecules can co-elute and cause isobaric interference, contributing to a high chemical background.[4][7]

Q4: Can my sample preparation method contribute to background noise?

A: Absolutely. The sample preparation stage is critical for removing matrix components that can cause ion suppression or contribute to background noise.[8][9][10] A simple protein precipitation (PPT) may be insufficient, as it leaves behind phospholipids and other small molecules that are notorious for causing ion suppression and fouling the MS source.[10][11][12] More rigorous techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often necessary to achieve a cleaner sample extract.[8][11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic, problem-oriented approach to diagnosing and resolving background noise.

Guide 1: Mobile Phase and Solvent Contamination

Problem: You observe a high, noisy, or drifting baseline in all injections, including solvent blanks.

Causality: The mobile phase is the lifeblood of your LC-MS system. Any impurities within it are continuously pumped into the mass spectrometer, leading to a constant stream of background ions.[1][2]

Troubleshooting Steps:

  • Verify Solvent and Additive Purity:

    • Action: Immediately switch to fresh, unopened bottles of LC-MS grade solvents (water, acetonitrile, methanol).[1][5][6] HPLC-grade solvents are not sufficient and can introduce significant impurities.[1][6]

    • Rationale: LC-MS grade solvents are manufactured and tested for low levels of metals and organic contaminants that can form adducts or directly contribute to background ions.[5]

  • Prepare Fresh Mobile Phase:

    • Action: Prepare mobile phases daily. If using aqueous buffers, be aware that they are prone to microbial growth, which can introduce a host of organic contaminants.[1][13]

    • Rationale: Fresh preparation minimizes the risk of contamination from both microbial sources and the slow leaching of contaminants from storage vessels.

  • Clean Glassware Thoroughly:

    • Action: Do not use detergents or dishwashers for cleaning solvent bottles.[13] Rinse glassware sequentially with a high-purity organic solvent (like methanol or acetonitrile) and then with LC-MS grade water before use.[13][14]

    • Rationale: Detergents contain alkylbenzene sulfonates and other compounds that are highly ionizable and will create significant background noise.

  • Systematic Blank Injections:

    • Action: To pinpoint the source, run a sequence of blank injections. Start with no injection to assess the instrument's inherent noise. Then, inject the mobile phase directly. This helps determine if the contamination originates from the solvent itself.[1]

    • Rationale: This systematic process isolates variables, allowing you to logically deduce the source of the contamination without making unnecessary changes.

Parameter Recommendation Impact on Background Noise
Solvent GradeUse LC-MS or UPLC-grade solvents only.[1][5][6]Reduces baseline noise and extraneous peaks from solvent impurities.[5]
Additive PurityUse high-purity, volatile additives (e.g., formic acid, ammonium formate) at the lowest effective concentration.[2][15]Minimizes adduct formation and direct contribution to background ions.
Mobile Phase PrepPrepare fresh daily; filter aqueous phases if necessary (use appropriate filter material).[1][15]Prevents microbial growth and introduction of particulate/organic contaminants.[13]
GlasswareDedicated, properly cleaned borosilicate glass reservoirs.[13][14]Avoids leaching of plasticizers (e.g., phthalates) and detergent residues.[13][16]
Guide 2: Sample Matrix Effects and Ion Suppression

Problem: You observe low analyte signal, poor reproducibility, and high background noise primarily in sample injections, but not in solvent blanks.

Causality: Components of the biological matrix (e.g., salts, lipids, proteins) co-elute with your analyte and compete for ionization in the MS source.[9] This phenomenon, known as ion suppression, reduces the analyte's signal intensity and can increase the chemical noise, degrading the signal-to-noise ratio.[9][17]

Troubleshooting Workflow:

G A High Noise in Samples, Clean in Blanks B Assess Sample Preparation Method A->B C Is it Protein Precipitation (PPT) only? B->C Analyze D Implement a more rigorous cleanup method C->D Yes F Optimize Chromatography C->F No, already using SPE/LLE E Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) D->E E->F G Modify Gradient/Mobile Phase pH to separate analyte from matrix F->G H Use a Divert Valve F->H I Noise Reduced, Assay Performance Improved G->I H->I

Caption: Troubleshooting workflow for matrix-induced background noise.

Troubleshooting Steps:

  • Enhance Sample Cleanup:

    • Action: If you are using a simple "dilute and shoot" or protein precipitation method, move to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][10][11][12]

    • Rationale: SPE can selectively isolate the analyte of interest while removing a significant portion of interfering matrix components like phospholipids, which are a major cause of ion suppression.[8][10][12] LLE separates compounds based on their differential solubility in immiscible liquids, providing a different and effective mode of cleanup.[11]

  • Optimize Chromatographic Separation:

    • Action: Adjust the LC gradient to better separate the N-(1H-Indol-2-ylmethyl)cyclopropanamine peak from the early-eluting, unretained matrix components. You can also investigate columns with different selectivities (e.g., Phenyl-Hexyl).[4][18]

    • Rationale: Maximizing the chromatographic resolution between your analyte and interfering compounds ensures that they do not enter the MS source at the same time, thereby minimizing competition for ionization.[18]

  • Implement a Divert Valve:

    • Action: Program a divert valve to send the initial, highly aqueous part of the LC run (containing salts and other unretained matrix components) to waste instead of the MS source.[18][19]

    • Rationale: This is a highly effective strategy to prevent the most abundant matrix interferences from ever entering the mass spectrometer, significantly reducing source contamination and ion suppression.[18]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: If not already in use, incorporate a SIL-IS for N-(1H-Indol-2-ylmethyl)cyclopropanamine.

    • Rationale: A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[11] This allows for accurate normalization and corrects for variability, leading to more reproducible and reliable quantification, even in the presence of matrix effects.[20]

Guide 3: LC System and MS Source Contamination

Problem: You observe "ghost peaks" in blank injections, a steadily increasing baseline over a sequence of runs, or a sudden loss of sensitivity.

Causality: Contaminants can build up within the LC system (injector, tubing, column) and the MS ion source.[2] This can be due to carryover from highly concentrated samples or the slow accumulation of non-volatile matrix components.

Sources of System Contamination:

G cluster_0 LC System cluster_1 MS System A Injector/Autosampler B PEEK Tubing/Fittings C Guard/Analytical Column D Ion Source (ESI/APCI) C->D E Ion Transfer Capillary D->E Contaminants Contaminants (Sample Matrix, Solvents, Carryover) Contaminants->A Contaminants->B Contaminants->C

Caption: Key points of contamination buildup in an LC-MS system.

Troubleshooting Steps:

  • Implement a Robust Injector Wash Protocol:

    • Action: Ensure your autosampler's wash protocol is effective. Use a strong organic solvent (e.g., isopropanol) and a weak solvent in your wash vials. Increase the duration or number of wash cycles after injecting concentrated samples.

    • Rationale: An effective needle wash is the first line of defense against sample carryover, which causes ghost peaks in subsequent blank injections.

  • Systematic Flushing:

    • Action: If contamination is suspected, flush the system. Replace the analytical column with a union and flush the LC system with a series of strong solvents. A typical sequence might be water, isopropanol, and then re-equilibrate with the initial mobile phase.[14]

    • Rationale: Flushing with strong solvents helps to dissolve and remove strongly retained compounds that have accumulated in the system tubing and injector parts.[2]

  • Ion Source Cleaning:

    • Action: If flushing the LC system does not resolve the issue, the MS ion source likely requires cleaning. Follow the manufacturer's specific protocol for cleaning the ESI or APCI probe, ion transfer capillary, and other source components.[21][22]

    • Rationale: The ion source is where charged droplets are desolvated. Non-volatile material can accumulate here, leading to a physical crust that suppresses signal and contributes to background noise.[10] Regular cleaning is a critical part of instrument maintenance.

  • "Bake-out" or "Steam Clean" the System:

    • Action: As a more aggressive cleaning step, run a high flow of organic mobile phase (e.g., 75:25 methanol:water) at an elevated drying gas temperature overnight, with the flow directed into the MS source.[23]

    • Rationale: This procedure helps to thermally desorb and flush away semi-volatile contaminants that have coated the surfaces of the ion source and ion optics.[23]

Part 3: Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Matrix Cleanup

This protocol provides a general guideline for using a reversed-phase SPE cartridge to clean up a plasma sample prior to analysis of N-(1H-Indol-2-ylmethyl)cyclopropanamine.

  • Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.

    • Pass 1 mL of LC-MS grade water through the cartridge. Do not let the sorbent bed go dry.[20]

  • Sample Loading:

    • Pre-treat your plasma sample (e.g., by diluting 1:1 with 2% formic acid in water).

    • Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Pass 1 mL of 5% methanol in water through the cartridge to wash away polar interferences like salts.[20]

  • Elution:

    • Elute the analyte of interest with 1 mL of methanol or acetonitrile into a clean collection tube.[20]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step also serves to concentrate the analyte.[20]

References

  • Best Practices in Biological Sample Preparation for LC-MS Bioanalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. (n.d.). Therapeutic Drug Monitoring. Retrieved from [Link]

  • Bonfiglio, R., King, R. C., Olah, T. V., & Merkle, K. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry, 13(12), 1175–1185.
  • Stove, C. P., et al. (2010). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Rapid Communications in Mass Spectrometry, 24(21), 3203–3214.
  • Optimizing Mobile Phase Solvent Purity for LC-MS. (2023, September 27). Technology Networks. Retrieved from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC. Retrieved from [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved from [Link]

  • Xue, Y. J., et al. (2007). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 18(7), 1287–1296.
  • Controlling Contamination in LC/MS Systems. (n.d.). Waters Help Center. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (2024, November 22). Longdom Publishing. Retrieved from [Link]

  • Liang, H. R., et al. (2003). Ionization Enhancement in Atmospheric Pressure Chemical Ionization and Suppression in Electrospray Ionization between Target Drugs and Stable-Isotope Labeled Internal Standards in Quantitative Liquid Chromatography/Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(10), 1131–1141.
  • Clean the Ion source of LCMS. (2013, March 26). Chromatography Forum. Retrieved from [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025, October 28). News-Medical.Net. Retrieved from [Link]

  • Bioanalytical Sample Preparation. (n.d.). LabRulez LCMS. Retrieved from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems. (n.d.). Mass Spectrometry Facility. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses.
  • Controlling Contamination. (n.d.). Waters Help Center. Retrieved from [Link]

  • Chemical contamination is one of the more common problems with LC/MS. Try this troubleshooting path. (n.d.). Retrieved from [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. (n.d.). Waters Corporation. Retrieved from [Link]

  • Tips to Improve Signal-to-Noise Checkout. (n.d.). Agilent. Retrieved from [Link]

  • Background noise in UPLC-MS/MS experience? (2022, June 16). Nitrosamines Exchange. Retrieved from [Link]

  • High background after preventative maintenance. (2020, May 6). Chromatography Forum. Retrieved from [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions. (2020, November 13). Retrieved from [Link]

  • Conditions for LC-MS/MS analysis of indole species. (n.d.). ResearchGate. Retrieved from [Link]

  • How to reduce high background noise in an LC MS/MS experiment? (2015, February 23). ResearchGate. Retrieved from [Link]

  • Chen, Y., et al. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 22(3), 478.
  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 978.
  • Chhonker, Y. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PMC. Retrieved from [Link]

  • Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3046.

Sources

How to dissolve N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Guide to In Vitro Assay Preparation

Welcome to the Technical Support Center. As drug development professionals, we know that poor compound solubility is a leading cause of false negatives, variable data, and inaccurate Structure-Activity Relationship (SAR) modeling in early-stage screening[1].

N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride (CAS: 2287315-98-2) is a targeted small molecule. While its free base form suffers from poor aqueous solubility, it is synthesized as a hydrochloride (HCl) salt to significantly enhance its dissolution profile[2]. However, transitioning this compound from a dry powder to a bioavailable solute in complex cell culture media requires strict adherence to thermodynamic and kinetic solubility principles.

This guide provides self-validating protocols, causality-driven troubleshooting, and FAQs to ensure your in vitro assays are robust and reproducible.

Physicochemical Properties & Quantitative Solubility Data

To design a robust assay, you must first understand the solvent compatibility of the compound. The table below summarizes the expected solubility profile based on the structural properties of indole-amine HCl salts.

SolventExpected Kinetic SolubilityRecommended UseCausality / Mechanistic Rationale
DMSO (Anhydrous) High (≥ 25 - 50 mM)Primary Stock SolutionDMSO disrupts intermolecular hydrogen bonds, offering maximum kinetic solubility and preventing hydrolysis[3].
ddH2O / Saline Moderate (5 - 10 mM)Alternative StockThe protonated amine of the HCl salt ionizes in water, making it highly soluble compared to the hydrophobic free base[2].
Ethanol Low (< 5 mM)Not RecommendedEthanol has a lower dielectric constant than water, providing insufficient solvation energy for highly concentrated salt stocks.
Assay Buffer (e.g., DMEM) Dependent on co-solventWorking Solution OnlyDirect dissolution in high-ionic-strength buffers causes localized supersaturation and immediate precipitation[1].
Standard Operating Procedure (SOP): Stock & Working Solution Preparation

Expertise & Experience: Never dissolve a dry powder directly into a complex assay medium (like DMEM supplemented with FBS). The high ionic strength and presence of proteins will cause the compound to "crash out." Always create a concentrated primary stock, followed by serial dilutions. Every step below includes a self-validation checkpoint to ensure the integrity of your experiment.

Step-by-Step Methodology:

  • Equilibration (Critical Step):

    • Action: Allow the sealed vial of N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl to equilibrate to room temperature (RT) in a desiccator for at least 30 to 60 minutes before opening.

    • Causality: HCl salts are often hygroscopic. Opening a cold vial causes ambient moisture to condense on the powder, which alters the true molecular weight (leading to inaccurate molarity calculations) and accelerates degradation.

  • Primary Stock Preparation (10 mM):

    • Action: Weigh the compound and add anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

    • Self-Validation Check: Hold the tube against a light source. The solution must be completely clear and colorless. If you observe the Tyndall effect (light scattering), micro-precipitates are present, invalidating the stock.

    • Correction: If not fully dissolved, gently warm the tube in a 37°C water bath and sonicate for 5 minutes[2].

  • Aliquoting and Storage:

    • Action: Divide the stock into single-use aliquots (e.g., 20 µL) in tightly sealed microcentrifuge tubes and store immediately at -20°C or -80°C[2].

    • Causality: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients (cryo-concentration), leading to compound degradation and unpredictable assay results.

  • Working Solution Preparation (Assay Day):

    • Action: Thaw an aliquot at RT. Perform intermediate dilutions in your assay buffer. Ensure the final DMSO concentration in the cell culture well does not exceed 0.1% - 0.5% (v/v)[2].

Workflow Start Weigh N-(1H-Indol-2-ylmethyl) cyclopropanamine HCl Solvent Select Solvent (DMSO or ddH2O) Start->Solvent Stock Prepare Stock Solution (10 mM - 50 mM) Solvent->Stock Check Visual Inspection (Is solution clear?) Stock->Check Sonicate Vortex & Sonicate (Water bath, 37°C) Check->Sonicate No (Precipitate) Aliquot Aliquot & Store at -20°C (Avoid freeze-thaw) Check->Aliquot Yes Sonicate->Check Working Dilute in Assay Buffer (Final DMSO ≤ 0.1%) Aliquot->Working

Workflow for N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl dissolution and assay preparation.

Troubleshooting Guide

Even with a standardized protocol, researchers may encounter issues depending on their specific assay microenvironment.

Issue 1: Precipitation in Cell Culture Medium

  • Causality (The "Solvent Shock" Phenomenon): When a highly concentrated DMSO stock is pipetted directly into an aqueous medium, the DMSO rapidly diffuses into the water. The hydrophobic core of the compound is left behind without its solubilizing agent, causing it to instantly nucleate and precipitate[1].

  • Solution: Implement a "step-down" serial dilution. Dilute your 10 mM DMSO stock to 1 mM in an intermediate solvent (e.g., 50% DMSO / 50% Buffer), and then dilute further into the pre-warmed (37°C) assay medium while vortexing gently[2].

Issue 2: Inconsistent Biological Activity / Loss of Potency

  • Causality: This is almost always caused by compound degradation due to improper storage or using compromised DMSO. DMSO is highly hygroscopic; atmospheric water absorbed by the solvent can hydrolyze the compound over time.

  • Solution: Always use fresh, anhydrous DMSO. Discard any aliquots that have undergone more than one freeze-thaw cycle. If the compound has been stored at -20°C for over a month, prepare a fresh stock.

Troubleshooting Issue Precipitation in Assay Media Cause1 High DMSO Concentration (Solvent Shock) Issue->Cause1 Cause2 Cold Media / Thermal Shock Issue->Cause2 Sol1 Perform Serial Dilutions (Intermediate Stocks) Cause1->Sol1 Sol2 Warm Media to 37°C Before Addition Cause2->Sol2

Logical troubleshooting pathway for compound precipitation in aqueous assay media.

Frequently Asked Questions (FAQs)

Q: Can I use water instead of DMSO to avoid solvent toxicity in my sensitive primary cells? A: Yes. Because N-(1H-Indol-2-ylmethyl)cyclopropanamine is supplied as a hydrochloride salt, the protonated amine significantly enhances its thermodynamic solubility in water compared to its free base counterpart[2]. You can prepare a 5 mM to 10 mM stock in sterile, double-distilled water (ddH2O). However, aqueous stocks are generally less stable long-term than DMSO stocks and should be used immediately or stored at -80°C for no more than 1-2 weeks.

Q: What is the maximum allowable DMSO concentration in my final assay? A: To avoid solvent-induced cytotoxicity and off-target effects, ensure the final DMSO concentration in your assay does not exceed 0.1% to 0.5% (v/v)[2]. Always include a vehicle control (e.g., 0.1% DMSO without the compound) in your experimental design to establish a baseline for cell viability.

Q: Do I need to sterile-filter the stock solution? A: If you are using high-quality, sterile anhydrous DMSO and sterile microcentrifuge tubes, filtration is usually unnecessary. If you choose to prepare an aqueous stock and require sterilization, use a 0.22 µm PTFE (Polytetrafluoroethylene) or PVDF filter. Self-Validation: Always check the compound's concentration via UV-Vis or HPLC after filtration, as hydrophobic compounds can non-specifically bind to filter membranes, drastically reducing the actual concentration of your stock.

References
  • Preparing Encenicline Hydrochloride stock solutions for in vitro assays | BenchChem Technical Support | 2

  • Solubility Guidelines | Tocris Bioscience (Bio-Techne) |

  • Role of Biorelevant Dissolution Media in the Selection of Optimal Salt Forms of Oral Drugs: Maximizing the Gastrointestinal Solubility and in Vitro Activity of the Antimicrobial Molecule, Clofazimine | ACS Omega | 3

  • Solubility Assessment Service | Creative Biolabs Drug Discovery | 1

Sources

Validation & Comparative

A Comparative Guide to the Cross-Reactivity of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride (INV-342)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride, designated herein as INV-342, is a novel synthetic compound featuring a unique combination of an indole core and a cyclopropylamine moiety. Both structural motifs are prevalent in a wide array of pharmacologically active agents.[1][2] The indole scaffold is a privileged structure in medicinal chemistry, found in anticancer agents, antivirals, and CNS-acting drugs.[3][4][5][6] The cyclopropylamine group is a key component of several mechanism-based inhibitors, notably targeting monoamine oxidases (MAO) and lysine-specific demethylase 1 (LSD1).[7][8][9] Given this structural heritage, a thorough understanding of INV-342's target engagement and potential for off-target interactions—or cross-reactivity—is paramount for its development as a safe and effective therapeutic agent. This guide provides a comprehensive framework for evaluating the selectivity profile of INV-342, comparing its hypothetical performance against established inhibitors, and offers detailed protocols for key validation assays.

Introduction: The Scientific Rationale for Cross-Reactivity Profiling

Cross-reactivity occurs when a drug molecule binds to a target other than its intended one, which can lead to unforeseen side effects or even therapeutic benefits.[10][11][12] For a molecule like INV-342, the indole and cyclopropylamine components suggest a high probability of interaction with enzymes that recognize these structures. Specifically, the cyclopropylamine moiety is a well-known pharmacophore for inhibitors of flavin-dependent enzymes like LSD1 and MAO.[7][13] LSD1 is a critical epigenetic regulator overexpressed in various cancers, making it a key therapeutic target.[14][15][16] MAO-A and MAO-B are crucial enzymes in neurotransmitter metabolism and are targets for antidepressants and neuroprotective agents.[17][18]

Therefore, we hypothesize that INV-342 is a potent inhibitor of LSD1. This guide will outline the experimental strategy to confirm this primary activity and, crucially, to assess its selectivity against the closely related MAO-A and MAO-B enzymes. For comparative purposes, we will benchmark INV-342 against two well-characterized compounds:

  • Tranylcypromine (TCP): A classic, non-selective MAO/LSD1 inhibitor with a cyclopropylamine core.[8]

  • GSK2879552: A potent and selective, indole-based LSD1 inhibitor.

The central objective is to determine if INV-342 offers a superior selectivity profile, a critical determinant of its therapeutic potential.

Experimental Design for Comprehensive Selectivity Profiling

A multi-tiered approach is essential for a robust assessment of cross-reactivity. Our strategy progresses from broad, high-throughput screening to specific, mechanistic cellular assays.

Caption: Mechanism of LSD1 inhibition by INV-342.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are essential.

Protocol: In Vitro LSD1 Inhibition Assay (Biochemical)

This protocol describes a common method for measuring the potency of an inhibitor against purified LSD1 enzyme. [19][20][21][22][23]

  • Reagents & Materials:

    • Recombinant human LSD1/CoREST complex.

    • Dimethylated histone H3 peptide substrate (e.g., H3K4me2).

    • Amplex Red, horseradish peroxidase (HRP), and a suitable amine oxidase.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT.

    • Test compounds (INV-342, TCP, GSK2879552) serially diluted in DMSO.

  • Procedure:

    • Prepare a 2X enzyme solution by diluting the LSD1/CoREST complex in Assay Buffer.

    • Prepare a 2X substrate/detection mix containing the H3K4me2 peptide, Amplex Red, HRP, and amine oxidase in Assay Buffer.

    • In a 384-well black assay plate, add 2 µL of serially diluted compound solution.

    • Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/detection mix.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

    • Measure fluorescence intensity using a plate reader (Excitation: 530-560 nm, Emission: ~590 nm).

    • Calculate percent inhibition relative to DMSO (0% inhibition) and a known potent inhibitor (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: GPCR Binding Assay (Radioligand Displacement)

This protocol is a standard method for assessing off-target binding to G-protein coupled receptors (GPCRs). [24][25][26][27][28]

  • Reagents & Materials:

    • Cell membranes prepared from a cell line overexpressing the target GPCR (e.g., HEK293 cells).

    • A specific radioligand for the target GPCR (e.g., [³H]-Dopamine for the D2 receptor).

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

    • Test compound (INV-342) serially diluted.

    • Non-specific binding control (a high concentration of a known, non-radioactive ligand).

  • Procedure:

    • In a 96-well plate, combine 50 µL of serially diluted INV-342, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the cell membrane suspension.

    • For total binding wells, add buffer instead of compound. For non-specific binding wells, add the non-specific control.

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

    • Harvest the membranes onto a filter mat using a cell harvester, washing with ice-cold Binding Buffer to remove unbound radioligand.

    • Allow the filter mat to dry, then add scintillation cocktail to each filter.

    • Count the radioactivity in a scintillation counter.

    • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the percent displacement by INV-342.

    • Plot percent displacement versus concentration to determine the Ki or IC50 value.

Protocol: hERG Thallium Flux Assay (Cell-based)

This high-throughput cellular assay is a reliable method for identifying compounds that inhibit hERG channel activity. [29][30][31]

  • Reagents & Materials:

    • A stable cell line expressing the hERG channel (e.g., U2OS or HEK293). [29] * FluxOR™ Thallium Detection Kit or similar.

    • Assay Buffer (e.g., Hank's Balanced Salt Solution).

    • Stimulation Buffer containing thallium sulfate.

    • Test compound (INV-342) and a positive control (e.g., Astemizole).

  • Procedure:

    • Plate the hERG-expressing cells in a 384-well, black-walled, clear-bottom plate and culture overnight.

    • Remove culture medium and load cells with the FluxOR™ dye by incubating for 60-90 minutes at room temperature.

    • Remove the dye solution and add Assay Buffer containing the serially diluted test compound or controls. Incubate for 20-30 minutes.

    • Place the plate in a kinetic plate reader (e.g., FDSS, FLIPR).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add Stimulation Buffer containing thallium ions to all wells to open the hERG channels.

    • Immediately begin kinetic fluorescence reading for 2-5 minutes. The influx of thallium through open channels will increase fluorescence.

    • Analyze the data by calculating the difference between the peak fluorescence and the baseline.

    • Determine the percent inhibition of the thallium flux by INV-342 relative to controls and calculate the IC50 value.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted strategy for characterizing the cross-reactivity profile of the novel compound N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride (INV-342). Based on its structural motifs, we hypothesized a primary activity as an LSD1 inhibitor. The presented hypothetical data suggest that INV-342 could be a potent and selective LSD1 inhibitor, with a significantly improved safety profile over non-selective agents like Tranylcypromine, particularly regarding MAO inhibition and hERG channel interactions.

The logical flow from biochemical potency to cellular function and safety liability provides a comprehensive and trustworthy assessment framework. The detailed protocols serve as a self-validating system, ensuring that experimental results are robust and reproducible. The successful validation of INV-342's selectivity would position it as a promising candidate for further preclinical development, particularly in oncology where targeted epigenetic modulation is a leading therapeutic strategy. [14][32]Future studies should expand the selectivity profiling to a wider panel of epigenetic targets and investigate the in vivo efficacy and safety of INV-342 in relevant disease models.

References

  • Mubassir, et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 160-181.
  • Zhang, X., et al. (2022). Identification of novel indole derivatives as highly potent and efficacious LSD1 inhibitors. European Journal of Medicinal Chemistry, 243, 114760.
  • Salehi, B., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • Mirzazadeh, Y. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review.
  • National Center for Biotechnology Information. (n.d.). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. PubMed Central.
  • Various Authors. (n.d.).
  • National Center for Biotechnology Information. (n.d.). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central.
  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1945-1953.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PubMed Central.
  • Doctronic. (2026).
  • Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • MDPI. (2024).
  • National Center for Biotechnology Information. (n.d.).
  • Zheng, Y., et al. (2019). Discovery and synthesis of novel indole derivatives-containing 3-methylenedihydrofuran-2(3H)-one as irreversible LSD1 inhibitors. European Journal of Medicinal Chemistry, 179, 324-336.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Website.
  • Thermo Fisher Scientific. (2016). SelectScreen Biochemical hERG Screening Service. Thermo Fisher Scientific Website.
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
  • Mediford Corporation. (2024). Best Practice hERG Assay.
  • Martens, S. (2024). In vitro kinase assay. protocols.io.
  • Unknown Author. (n.d.). Protocol for Invitro Kinase Assay. Source not specified.
  • Slideshare. (n.d.). hERG Assay. Slideshare.
  • ACS Publications. (2024).
  • Evotec. (n.d.). hERG Safety Assay. Evotec Website.
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.
  • National Center for Biotechnology Information. (n.d.). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. PubMed Central.
  • Georganics. (2021).
  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines.
  • National Center for Biotechnology Information. (2023). Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. PubMed Central.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity Website.
  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • ResearchGate. (2025). G Protein-Coupled Receptor Screening Assays: Methods and Protocols.
  • ResearchGate. (n.d.). Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text.
  • ResearchGate. (n.d.). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.
  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers Website.
  • ACS Publications. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.
  • National Center for Biotechnology Information. (2012). GTPγS Binding Assays. Assay Guidance Manual.
  • National Center for Biotechnology Information. (n.d.). Testing for Drug Hypersensitivity Syndromes. PubMed Central.
  • ACS Publications. (2024). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. ACS Omega.
  • AAAAI. (n.d.). Practical Guidance for the Evaluation and Management of Drug Hypersensitivity: Specific Drugs. AAAAI Website.
  • Sigma-Aldrich. (n.d.). N-[(1-Methyl-1H-indol-2-yl)methyl]-cyclopropanamine. Sigma-Aldrich Website.
  • NextSDS. (n.d.). N-[(2-Methyl-1H-indol-3-yl)methyl]-cyclopropanamine hydrochloride. NextSDS Website.
  • National Center for Biotechnology Information. (2015). Cyclopropanamine Compounds and Use Thereof. PubMed Central.
  • Smolecule. (2023). N-((2-Methyl-1H-indol-3-yl)methyl)propan-2-amine hydrochloride. Smolecule Website.
  • NextSDS. (n.d.). N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride. NextSDS Website.
  • PubChemLite. (2026). N-(cyclopropylmethyl)cyclopropanamine hydrochloride (C7H13N). PubChemLite.
  • Santa Cruz Biotechnology. (n.d.). N-(1H-Pyrrol-2-ylmethyl)cyclopropanamine. Santa Cruz Biotechnology Website.
  • MDPI. (2024).

Sources

Reproducibility of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride synthesis routes

Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison guide for the synthesis of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride (CAS: 2287315-98-2), a critical intermediate in the development of indole-based pharmaceuticals.

As a Senior Application Scientist, achieving reproducible, high-yield synthesis requires moving beyond basic protocols to understand the mechanistic causality of your reagents. This guide compares three primary synthetic routes, dissecting their chemical logic, scalability, and experimental reliability.

Strategic Overview: Evaluating the Synthetic Routes

The structural core of N-(1H-Indol-2-ylmethyl)cyclopropanamine features an electron-rich indole ring linked via a methylene bridge to a secondary cyclopropylamine. This architecture presents specific synthetic challenges, particularly regarding the stability of the intermediates. We evaluate three distinct pathways:

  • Route A: Reductive Amination (The Gold Standard) [1]

  • Route B: Direct Alkylation (The High-Risk Path) [2]

  • Route C: Amide Coupling & Reduction (The Robust Two-Step Alternative) [3]

G Start Target: N-(1H-Indol-2-ylmethyl) cyclopropanamine HCl RouteA Route A: Reductive Amination (1-Step + Salt Formation) Start->RouteA RouteB Route B: Direct Alkylation (1-Step + Salt Formation) Start->RouteB RouteC Route C: Amide Coupling & Reduction (2-Steps + Salt Formation) Start->RouteC A_Reagents 1H-indole-2-carboxaldehyde + Cyclopropylamine + NaBH(OAc)3 RouteA->A_Reagents B_Reagents 2-(chloromethyl)-1H-indole + Cyclopropylamine + Base RouteB->B_Reagents C_Reagents 1H-indole-2-carboxylic acid + Cyclopropylamine (Coupling) Then LiAlH4 (Reduction) RouteC->C_Reagents A_Result High Yield (80-85%) High Purity Scalable A_Reagents->A_Result B_Result Low Yield (<30%) Polymerization Issues Not Scalable B_Reagents->B_Result C_Result Moderate Yield (60-70%) Harsh Reductant Needed Moderate Scalability C_Reagents->C_Result

Fig 1: Strategic decision tree for N-(1H-Indol-2-ylmethyl)cyclopropanamine synthesis.

Causality & Mechanistic Insights (E-E-A-T)

Why Route A Outperforms Route B

Route B (Direct Alkylation) relies on 2-(chloromethyl)-1H-indole as an electrophile. However, the nitrogen lone pair of the electron-rich indole ring heavily participates in resonance, facilitating the rapid expulsion of the chloride leaving group. This generates a highly reactive azafulvene intermediate that immediately undergoes intermolecular nucleophilic attack by other indole molecules. The result is intractable polymeric tars rather than the desired alkylated amine[2].

Route A (Reductive Amination) bypasses this instability by utilizing 1H-indole-2-carboxaldehyde. The condensation of the aldehyde with cyclopropylamine forms a stable hemiaminal, which dehydrates to an iminium ion[4].

The Reagent Choice: Why NaBH(OAc)₃ over NaBH₄? Using Sodium borohydride (NaBH₄) often leads to the premature reduction of the starting aldehyde into indole-2-methanol, ruining the yield. Sodium triacetoxyborohydride (STAB) is deployed because the electron-withdrawing acetate groups significantly dampen the nucleophilicity of the hydride. STAB is too mild to reduce the unactivated aldehyde but perfectly tuned to selectively reduce the highly electrophilic, protonated iminium ion intermediate[1].

Mechanism Aldehyde 1H-Indole-2-carboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Cyclopropylamine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acidic conditions) Product Secondary Amine Product Iminium->Product Hydride Transfer from NaBH(OAc)3

Fig 2: Mechanistic pathway of the reductive amination using NaBH(OAc)3.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three routes based on standard 10-gram scale optimizations.

ParameterRoute A: Reductive AminationRoute B: Direct AlkylationRoute C: Amide Coupling + Reduction
Overall Yield 80 - 85% < 30%60 - 70%
API Purity (HPLC) > 98.5% < 80.0% (Polymer impurities)> 95.0%
Step Count 1 Step + Salt Formation 1 Step + Salt Formation2 Steps + Salt Formation
Key Reagents NaBH(OAc)₃, AcOHK₂CO₃, DMFBOP/HATU, LiAlH₄
Scalability Excellent (Up to kg scale) Poor (Thermal runaway risk)Moderate (LiAlH₄ handling risks)
Reproducibility High LowHigh

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following protocols are engineered as self-validating systems. In-process controls (IPCs) are embedded to verify intermediate formation before proceeding to irreversible steps.

Protocol 1: Route A - Reductive Amination (Recommended)

This protocol utilizes mild conditions to suppress dialkylation and aldehyde reduction.

  • Imine Formation: To a flame-dried 500 mL round-bottom flask, add 1H-indole-2-carboxaldehyde (10.0 g, 68.9 mmol) and anhydrous 1,2-dichloroethane (DCE) (200 mL) under a nitrogen atmosphere.

  • Amine Addition: Add cyclopropylamine (4.72 g, 82.7 mmol, 1.2 eq) followed by glacial acetic acid (0.41 g, 6.89 mmol, 0.1 eq).

    • Causality Check: The catalytic acid protonates the hemiaminal hydroxyl, turning it into a superior leaving group (H₂O) to drive iminium formation.

  • IPC Verification: Stir at room temperature (20 °C) for 2 hours. Analyze via TLC (Hexane/EtOAc 7:3). The aldehyde spot (Rf ~0.6) should be completely consumed, replaced by a baseline iminium/imine streak.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (21.9 g, 103.3 mmol, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm[4].

  • Maturation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (150 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 100 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Hydrochloride Salt Formation: Dissolve the crude freebase in anhydrous diethyl ether (100 mL) and cool to 0 °C. Dropwise, add 2.0 M HCl in diethyl ether (40 mL). A white precipitate will form immediately. Filter the solid, wash with cold ether, and dry in a vacuum oven at 40 °C for 12 hours.

    • Yield: ~13.0 g (84%). White crystalline solid.

Protocol 2: Route C - Amide Coupling & Reduction (Alternative)

Use this route if 1H-indole-2-carboxaldehyde is unavailable, utilizing the highly stable 1H-indole-2-carboxylic acid[3].

  • Amide Coupling: Dissolve 1H-indole-2-carboxylic acid (10.0 g, 62.0 mmol) in anhydrous DMF (150 mL). Add N,N-Diisopropylethylamine (DIPEA) (24.0 g, 186 mmol, 3.0 eq) and cyclopropylamine (4.25 g, 74.4 mmol, 1.2 eq).

  • Activation: Add BOP reagent (32.9 g, 74.4 mmol, 1.2 eq) at 0 °C. Stir at room temperature for 4 hours.

  • Isolation: Pour into ice water (500 mL) to precipitate the intermediate N-cyclopropyl-1H-indole-2-carboxamide. Filter and dry.

  • Reduction (Caution - Highly Reactive): Suspend the amide in anhydrous THF (150 mL) at 0 °C under argon. Carefully add Lithium aluminum hydride (LiAlH₄) (4.7 g, 124 mmol, 2.0 eq) in small portions.

    • Safety Note: LiAlH₄ reacts violently with moisture. Ensure strict anhydrous conditions.

  • Reflux: Heat the mixture to 65 °C (reflux) for 8 hours.

  • Fieser Workup: Cool to 0 °C. Quench sequentially with 4.7 mL H₂O, 4.7 mL 15% NaOH(aq), and 14.1 mL H₂O. Stir until the aluminum salts form a granular white precipitate.

  • Final Isolation: Filter through a Celite pad, concentrate the filtrate, and form the HCl salt using the exact ethereal HCl method described in Protocol 1.

Conclusion

For the synthesis of N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride, Route A (Reductive Amination) is definitively the superior methodology. It provides the highest atom economy, avoids the catastrophic polymerization risks associated with 2-(chloromethyl)indole (Route B), and bypasses the hazardous, harsh reduction conditions required in Route C. By strictly controlling the iminium ion formation and utilizing STAB as a selective hydride donor, researchers can achieve >98.5% purity suitable for downstream pharmacological screening.

References

  • US Patent 8,778,967 B2: Preparation of indole-2-carboxaldehyde and reductive amination. Google Patents.
  • Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Institutes of Health (NIH).
  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. National Institutes of Health (NIH).
  • Novel Indole Clubbed Thiazolidinediones as Inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). ResearchGate.

Sources

Safety Operating Guide

Personal protective equipment for handling N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of modern drug development and neurochemical research involves the synthesis and evaluation of novel indole derivatives. N-(1H-Indol-2-ylmethyl)cyclopropanamine;hydrochloride (CAS No. 2287315-98-2) is a highly specialized, pharmacologically active small molecule[1]. Because it combines a lipophilic indole core with a reactive cyclopropanamine moiety stabilized as a hydrochloride salt, it presents unique handling challenges.

As a Senior Application Scientist, I have designed this comprehensive operational guide to provide researchers with field-proven, self-validating protocols for handling this compound. This guide moves beyond standard Safety Data Sheets (SDS) by explaining the causality behind each safety measure, ensuring your laboratory maintains the highest standards of scientific integrity and occupational safety.

Chemical Profiling & Risk Assessment

Before designing a safety protocol, we must understand the physicochemical behavior of the target molecule. Amine hydrochloride salts are notoriously prone to electrostatic charge accumulation and dust generation[2], while indole derivatives can exhibit potent, unintended pharmacological effects if systemically absorbed[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecification / ClassificationOperational Implication
Chemical Name N-(1H-Indol-2-ylmethyl)cyclopropanamine HClPharmacologically active; treat as a potent research chemical.
CAS Number 2287315-98-2Unique identifier for inventory and waste tracking[1].
Molecular Weight 222.72 g/mol Low molecular weight increases the risk of rapid mucosal absorption.
Physical State Solid (Crystalline / Powder)High risk of aerosolization and dust formation during transfer[2].
Primary Hazards Skin Irritation (Cat 2), Eye Irritation (Cat 2)Direct contact causes immediate mucosal and epidermal inflammation[4].

Causality Insight: The hydrochloride salt form increases the compound's aqueous solubility. While this is beneficial for biological assays, it means that any ambient moisture (sweat on skin, tears in eyes, mucus in the respiratory tract) will rapidly solubilize airborne dust, leading to immediate localized irritation or systemic absorption[5].

Personal Protective Equipment (PPE) Matrix

A self-validating safety system relies on redundant layers of protection. For handling N-(1H-Indol-2-ylmethyl)cyclopropanamine hydrochloride, PPE must be selected to specifically mitigate fine particulate exposure and prevent dermal absorption[6].

  • Ocular Protection:

    • Requirement: ANSI Z87.1 compliant chemical splash goggles[7].

    • Causality: Standard safety glasses with side shields are insufficient. The fine dust generated by amine hydrochlorides can bypass standard glasses, reacting with basal tears to form a localized acidic environment, causing severe eye irritation[4].

  • Dermal Protection (Gloves):

    • Requirement: Double-gloving with extended-cuff Nitrile gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides superior resistance to organic salts compared to latex. Double-gloving ensures that if the outer glove is contaminated or breached by a sharp spatula, the inner glove maintains the barrier. Gloves must be removed using the "beak method" (without touching the outer surface) to prevent secondary contamination[2].

  • Respiratory Protection:

    • Requirement: Handling must occur inside a certified Class II Type A2 Biological Safety Cabinet (BSC) or a Chemical Fume Hood[8]. If engineering controls fail or during a large spill, a Powered Air-Purifying Respirator (PAPR) with HEPA/P100 filters is required[3].

    • Causality: The compound's low molecular weight and potential pharmacological activity mean inhalation of even microgram quantities could trigger an adverse physiological response.

  • Body Protection:

    • Requirement: Flame-resistant (FR) or standard fluid-resistant laboratory coat, long pants, and closed-toe non-slip shoes[7].

Operational Workflow: Safe Weighing and Solubilization

The highest risk of exposure occurs during the weighing and transferring of the dry powder. The following step-by-step methodology ensures a closed-loop, zero-exposure transfer.

Step-by-Step Methodology:

  • Preparation: Purge the analytical balance area within the fume hood. Ensure the draft is not so strong that it blows the powder, but sufficient to capture aerosols.

  • Static Mitigation: Amine hydrochlorides generate static. Pass an anti-static zero-ionizer gun over the weigh boat and the spatial environment to neutralize charges.

  • Weighing: Use a grounded, stainless-steel micro-spatula. Slowly transfer the N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl into a pre-tared, anti-static weigh boat[2].

  • Transfer & Sealing: Transfer the powder into the reaction vial. Immediately cap the vial with a PTFE-lined septum before removing it from the balance area.

  • Solubilization: Inject the required solvent (e.g., DMSO or anhydrous ethanol) directly through the septum using a syringe. Do not open the vial to add solvent. This prevents the displacement of air from ejecting chemical dust into the operator's breathing zone.

HandlingWorkflow Start Pre-Operation: Don PPE & Verify Hood Draft Weighing Weighing: Use Anti-static Spatula & Boat Start->Weighing Airflow Validated Transfer Transfer: Move Powder to Septum Vial Weighing->Transfer Static Neutralized Solubilization Solubilization: Inject Solvent via Syringe Transfer->Solubilization Vial Sealed Cleanup Post-Operation: Decontaminate & Doff PPE Solubilization->Cleanup Dust Risk Eliminated

Caption: Closed-loop operational workflow for handling highly active amine hydrochloride powders.

Spill Management & Emergency Response

In the event of a breach, immediate and methodical action is required to prevent aerosolization.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity. Do not attempt to sweep the dry powder, as this will aerosolize the active pharmaceutical ingredient (API)[3].

  • Contain: Gently cover the spill with damp absorbent pads (using water or a mild 5% bleach solution, depending on chemical compatibility) to suppress dust formation[2].

  • Collect: Use a dedicated chemical spill scoop to collect the damp mass. Place it into a wide-mouth, sealable hazardous waste container.

  • Decontaminate: Wash the surface with a solvent known to dissolve the compound (e.g., a mixture of water and ethanol), followed by a standard laboratory detergent wash.

  • Dispose: Seal the waste container, label it as "Contaminated Spill Debris: N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl," and transfer it to the satellite accumulation area.

Waste Segregation and Disposal Plan

Because this compound contains a hydrochloride salt, its disposal must account for both its pharmacological activity and its halogenated nature. Never dispose of this chemical or its solutions down the drain [8].

Disposal Methodology:

  • Solid Waste: All empty vials, contaminated weigh boats, and outer gloves must be placed in a designated solid hazardous waste bin lined with a poly-bag.

  • Liquid Waste (Halogenated): Solutions containing N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl must be collected in a carboy clearly labeled as "Halogenated Organic Waste" due to the chloride ion.

  • Final Destruction: The waste must be transferred to Environmental Health and Safety (EHS) for high-temperature incineration, which is the only approved method for completely destroying the biologically active indole core and safely neutralizing the halogen content[6].

DisposalPathway Waste Waste Generation: N-(1H-Indol-2-ylmethyl)cyclopropanamine HCl Segregation Segregation: At Satellite Accumulation Area Waste->Segregation Liquid Liquid Waste (Halogenated Organics) Segregation->Liquid Solutions/Assays Solid Solid Waste (Contaminated Consumables & PPE) Segregation->Solid Dry Powder/PPE Incineration Final Disposal: High-Temperature Incineration Liquid->Incineration EHS Transfer Solid->Incineration EHS Transfer

Caption: Waste segregation and high-temperature incineration disposal pathway for halogenated indole derivatives.

References

  • Safety Data Sheet - Angene Chemical. Angene Chemical. Retrieved from: [Link]

  • School Chemistry Laboratory Safety Guide. Consumer Product Safety Commission (CPSC). Retrieved from:[Link]

  • Material Safety Data Sheet - Methyl-d3-amine hydrochloride. Cole-Parmer. Retrieved from: [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society (ACS). Retrieved from: [Link]

  • Chemical Hygiene Plan - USDA ARS. United States Department of Agriculture (USDA). Retrieved from: [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.